Sibiricaxanthone B
Description
This compound is a natural product found in Polygala tenuifolia and Polygala sibirica with data available.
Properties
IUPAC Name |
2-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,7-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c25-5-13-17(30)19(32)21(38-23-22(33)24(34,6-26)7-35-23)20(37-13)14-10(28)4-12-15(18(14)31)16(29)9-3-8(27)1-2-11(9)36-12/h1-4,13,17,19-23,25-28,30-34H,5-7H2/t13-,17-,19+,20+,21-,22+,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMCZIBSELEBMK-UKHOTDCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)CO)O)O)O)(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Isolation of Sibiricaxanthone B from Polygala sibirica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of Sibiricaxanthone B, a xanthone C-glycoside, from the roots of the medicinal plant Polygala sibirica. This document details the structural characteristics of the compound, outlines the general experimental protocols for its extraction and purification, and discusses potential biological activities based on related compounds.
Introduction to this compound
This compound is a natural product first isolated from the roots of Polygala sibirica by Miyase et al. in 1999.[1] It belongs to the xanthone class of polyphenolic compounds, which are known for their diverse pharmacological activities.[2][3] The unique structural features of this compound, particularly its C-glycosidic linkage, make it a molecule of interest for further investigation in drug discovery and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone | [4][5] |
| Molecular Formula | C₂₄H₂₆O₁₄ | [6] |
| Molecular Weight | 538.46 g/mol | [6] |
| CAS Number | 241125-81-5 | [6][7][8] |
| Plant Source | Roots of Polygala sibirica L. | [1][4][5] |
| Compound Class | Xanthone C-glycoside | [1][4] |
Experimental Protocols for Isolation
The following protocols are based on the general methodologies reported for the isolation of chemical constituents from Polygala sibirica.[9] Specific quantitative data and detailed chromatographic conditions for the isolation of this compound are not extensively detailed in publicly available literature.
Plant Material and Extraction
-
Plant Material : The roots of Polygala sibirica are collected and air-dried.
-
Extraction : The dried roots are pulverized and subjected to solvent extraction. A common method involves maceration or reflux with methanol.
Fractionation and Purification
The crude methanol extract is subjected to a series of chromatographic separations to isolate this compound.
-
Solvent Partitioning : The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to yield different fractions.
-
Column Chromatography : The n-butanol fraction, which is expected to contain the polar glycosides, is then subjected to various column chromatographic techniques.
-
Silica Gel Chromatography : Used for initial separation based on polarity.
-
Sephadex LH-20 Chromatography : Employed for size exclusion chromatography to separate compounds based on their molecular size.
-
Octadecylsilyl (ODS) Chromatography : A form of reverse-phase chromatography used for further purification.
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Semi-preparative HPLC : Used for the fine purification of fractions containing this compound.
-
Preparative Thin-Layer Chromatography (TLC) : Can also be used as a final purification step.
-
Table 2: Summary of Chromatographic Techniques for Purification
| Chromatographic Technique | Stationary Phase | General Purpose |
| Silica Gel Column Chromatography | Silica Gel | Initial fractionation based on polarity. |
| Sephadex LH-20 Column Chromatography | Sephadex LH-20 | Separation based on molecular size. |
| ODS Column Chromatography | Octadecylsilyl silica gel | Reverse-phase separation for further purification. |
| Semi-preparative HPLC | C18 or similar | High-resolution final purification. |
| Preparative TLC | Silica Gel | Small-scale final purification. |
Experimental Workflow
The following diagram illustrates a generalized workflow for the isolation of this compound from Polygala sibirica.
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of xanthones exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3]
One of the key signaling pathways often modulated by natural polyphenolic compounds, including some xanthones, is the Nuclear Factor-kappa B (NF-κB) pathway.[4] The NF-κB signaling cascade plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for xanthones. It is important to note that the direct effect of this compound on this pathway has not been experimentally verified and this represents a hypothetical target based on the activity of structurally related compounds.
Conclusion
This compound represents a structurally interesting natural product from Polygala sibirica. This guide provides a framework for its isolation based on established phytochemical techniques. Further research is warranted to fully elucidate the detailed isolation protocol, quantify its yield, and, most importantly, to investigate its biological activities and potential mechanisms of action. The exploration of its effects on key signaling pathways, such as the NF-κB pathway, could unveil its therapeutic potential for various diseases and pave the way for its development as a novel pharmacological agent.
References
- 1. Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Naturally Occurring Xanthones and Their Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture of Sibiricaxanthone B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Sibiricaxanthone B, a xanthone C-glycoside isolated from the roots of Polygala sibirica. First identified in 1999, its structural determination was a result of meticulous spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies and data interpretation that led to the definitive structural assignment of this natural product.
Isolation and Purification
This compound was first isolated from the roots of Polygala sibirica alongside its analogue, Sibiricaxanthone A.[1] The isolation process typically involves the extraction of the plant material with a polar solvent such as methanol, followed by a series of chromatographic separations to purify the individual compounds.
Experimental Protocol: Isolation of this compound
A general protocol for the isolation of xanthones from Polygala species is as follows:
-
Extraction: The air-dried and powdered roots of Polygala sibirica are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Xanthone glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a silica gel or Sephadex LH-20 column, eluting with a gradient of chloroform-methanol or methanol-water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reversed-phase HPLC using a C18 column and a mobile phase gradient of acetonitrile and water to yield the pure compound.
Logical Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Spectroscopic Data and Structure Elucidation
The definitive structure of this compound was established as 2-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone through the comprehensive analysis of its spectroscopic data.[1]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition and molecular weight of a compound. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in identifying substructures.
Table 1: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Deduced Formula | Interpretation |
| FAB-MS | Negative | 537 [M-H]⁻ | C₂₄H₂₅O₁₄ | Deprotonated molecule |
Note: Specific fragmentation data from the original publication is not publicly available. The table reflects the reported molecular ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are the most powerful tools for elucidating the detailed structure of organic molecules, including the connectivity of atoms and the stereochemistry.
While the specific, detailed ¹H and ¹³C NMR data tables from the original 1999 publication by Miyase et al. are not widely available in public databases, the structural elucidation relied on the following key interpretive steps:
-
¹H NMR: Analysis of the proton spectrum reveals the number of different types of protons, their chemical environments, and their coupling patterns (splitting), which indicates adjacent protons. Key signals would include those for aromatic protons on the xanthone core, anomeric protons of the sugar moieties, and other sugar protons.
-
¹³C NMR: The carbon spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts differentiate between sp²-hybridized aromatic and carbonyl carbons of the xanthone core and the sp³-hybridized carbons of the sugar units.
-
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton correlations between adjacent, non-equivalent protons, helping to piece together the spin systems within the sugar rings.
-
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting different structural fragments. It shows correlations between protons and carbons that are two or three bonds away. Crucially, HMBC correlations would have been used to:
-
Confirm the C-glycosidic linkage between the sugar unit and the xanthone core at the C-2 position.
-
Establish the linkage between the apiose and glucose sugar units.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the glycosidic linkages.
Logical Flow of Structure Elucidation using NMR
References
Sibiricaxanthone B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricaxanthone B is a naturally occurring xanthone C-glycoside first isolated from the roots of Polygala sibirica[1]. As a member of the xanthone family, it is recognized for its potential therapeutic properties, which are largely attributed to its chemical structure. Xanthones, characterized by their dibenzo-γ-pyrone nucleus, exhibit a wide range of biological activities, and the glycosylation of these molecules can significantly enhance their solubility and pharmacological effects[1]. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its role in key signaling pathways.
Chemical and Physical Properties
This compound is structurally defined as 2-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone[1]. Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆O₁₄ | ChemFaces |
| Molecular Weight | 538.45 g/mol | ChemFaces |
| CAS Number | 241125-81-5 | RayBiotech[2] |
| Appearance | Powder | RayBiotech[2] |
| Purity | ≥98% (HPLC) | RayBiotech[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Melting Point | Not reported | Data for the specific compound is not readily available in the reviewed literature. |
| Boiling Point | Not reported | Data for the specific compound is not readily available in the reviewed literature. |
| pKa | Not reported | Data for the specific compound is not readily available in the reviewed literature. |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | ChemFaces[3] |
| Stability & Storage | Store at -20°C for long-term stability (≥ 2 years). | Biorbyt |
Experimental Protocols
Isolation and Purification of this compound from Polygala sibirica
The initial isolation of this compound was reported by Miyase et al. in 1999 from the roots of Polygala sibirica[1]. While the original paper's detailed protocol is not widely accessible, a general methodology for the isolation of xanthones from Polygala species can be outlined as follows[4][5]:
-
Extraction: The dried and powdered roots of Polygala sibirica are extracted with a suitable solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure maximum extraction of the chemical constituents.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This is a crucial step to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Xanthone glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Separation: The enriched fractions are then subjected to a series of chromatographic techniques for further purification.
-
Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
-
Sephadex LH-20 Column Chromatography: This technique is used to separate compounds based on their molecular size and polarity. Elution is typically carried out with methanol.
-
Octadecylsilyl (ODS) Column Chromatography: A reverse-phase chromatography technique that separates compounds based on their hydrophobicity.
-
High-Performance Liquid Chromatography (HPLC): Preparative or semi-preparative HPLC is often the final step to obtain highly purified this compound. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape.
-
Quantitative Analysis by Ultra-Performance Liquid Chromatography (UPLC)
A UPLC method has been developed for the simultaneous quantification of this compound and other bioactive components in medicinal materials[3].
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a photodiode array detector or a mass spectrometer.
-
Column: A UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution is typically used, for example, with a mixture of methanol and water containing a small percentage of an acidifier like 0.05% acetic acid.
-
Flow Rate: A typical flow rate for UPLC is around 0.3-0.5 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm or 320 nm) or mass spectrometry for more sensitive and specific detection.
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made to create a calibration curve.
-
Sample Preparation: The plant material is extracted, and the extract is filtered and appropriately diluted before injection into the UPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.
Antioxidant Activity Assay (DPPH Method)
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol. The concentration is adjusted so that the initial absorbance at 517 nm is approximately 1.0.
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.
-
Reaction: A specific volume of each sample dilution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
Biological Activity and Signaling Pathways
Xanthones are known to possess a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. These activities are often mediated through the modulation of key cellular signaling pathways. While specific studies on this compound are limited, its biological activities can be inferred from the broader class of xanthones.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Chronic inflammation is implicated in numerous diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many natural products, including xanthones, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway[6].
Antioxidant Activity and the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Xanthones have been reported to activate the Nrf2 pathway, thereby enhancing the cellular defense against oxidative stress[7][8][9][10].
Role in Neuroprotection and the MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also involved in the cellular response to stress. Dysregulation of these pathways is implicated in neurodegenerative diseases. Some natural compounds exert neuroprotective effects by modulating MAPK signaling[11][12][13]. For instance, inhibition of pro-apoptotic JNK and p38 MAPK pathways, while activating the pro-survival ERK pathway, is a potential therapeutic strategy. Xanthones have been shown to modulate these pathways, suggesting a potential role for this compound in neuroprotection[6].
References
- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
Sibiricaxanthone B: A Technical Guide on its Natural Source, Discovery, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricaxanthone B is a xanthone C-glycoside, a class of naturally occurring polyphenolic compounds known for their diverse biological activities. This technical guide provides a comprehensive overview of the natural source, discovery, and chemical characterization of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Source
This compound was first isolated in 1999 by a team of researchers led by T. Miyase.[1] The compound was discovered during a phytochemical investigation of the roots of Polygala sibirica L. (Polygalaceae), a plant with a history of use in traditional medicine.[1][2] Subsequent studies have also identified this compound in the roots of Polygala tenuifolia Willd.[3][4]
The chemical structure of this compound was elucidated as 2-C-[β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl]-1,3,7-trihydroxyxanthone.[2] This identification was achieved through a combination of chemical and spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fast Atom Bombardment Mass Spectrometry (FAB-MS).[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₁₄ | [3] |
| Molecular Weight | 538.45 g/mol | [3] |
| Type of Compound | Xanthone C-glycoside | [2] |
| Physical Description | Powder | [3] |
| Purity | 95%~99% (as commercially available) | [3] |
Experimental Protocols
Isolation of this compound from Polygala sibirica Roots
The following is a generalized protocol for the isolation of this compound based on standard phytochemical extraction and purification techniques. Specific details may vary based on the starting material and available equipment.
1. Extraction:
-
Air-dried and powdered roots of Polygala sibirica are extracted with methanol (MeOH) at room temperature.
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The xanthone glycosides, including this compound, are typically enriched in the more polar fractions (EtOAc and n-BuOH).
3. Chromatographic Purification:
-
The n-BuOH fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.
-
Further purification is achieved by repeated column chromatography on Sephadex LH-20 and preparative high-performance liquid chromatography (HPLC).[5]
The logical workflow for the isolation and purification of this compound is depicted in the following diagram:
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or other high-resolution mass spectrometry techniques are used to determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms and the complete structural framework of the molecule.
While the original 1999 publication by Miyase et al. contains the definitive spectroscopic data, detailed NMR assignments for many xanthones are available in the literature, providing a reference for the structural confirmation of this compound.
Biological Activity
Xanthones as a class of compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While specific quantitative data for the biological activities of this compound is limited in the current literature, the general activities of xanthones suggest its potential as a therapeutic agent.
Potential Signaling Pathway Involvement
Based on the known biological activities of other xanthones, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many natural products, including some xanthones, have been shown to inhibit this pathway.
MAPK Signaling Pathway: The MAPK pathway is another key signaling cascade involved in cellular processes such as inflammation, proliferation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are sequentially activated. Dysregulation of this pathway is implicated in various diseases.
The following diagram illustrates a hypothetical mechanism by which this compound could modulate the NF-κB and MAPK signaling pathways to exert anti-inflammatory effects. It is important to note that this is a proposed pathway based on the activities of related compounds, and direct experimental evidence for this compound is currently lacking.
References
- 1. HMGR and CHS gene cloning, characterizations and tissue-specific expressions in Polygala tenuifolia Willd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. repository.unsri.ac.id [repository.unsri.ac.id]
Biological Activity of Polycyclic Xanthones: A Technical Overview
Disclaimer: As of November 2025, a comprehensive literature search did not yield specific data on the biological activity of Sibiricaxanthone B. Therefore, this document provides an in-depth overview of the biological activities of the broader class of polycyclic xanthones, drawing upon available research on representative compounds. This guide is intended for researchers, scientists, and drug development professionals.
Polycyclic xanthones are a class of naturally occurring compounds characterized by a highly oxygenated, angular hexacyclic framework.[1] These complex molecules, often isolated from actinomycetes, have garnered significant interest due to their potent and diverse biological activities, particularly their antimicrobial and anticancer properties.[2][3]
Quantitative Data on Biological Activities
The biological activities of various polycyclic xanthones have been quantified, primarily through the determination of Minimum Inhibitory Concentrations (MIC) for antimicrobial effects and half-maximal inhibitory concentrations (IC50) for cytotoxic activities against cancer cell lines. A summary of representative data is presented below.
| Compound | Activity Type | Target | Measurement | Value | Reference |
| Cervinomycin A1 & A2 | Antibacterial | Anaerobic Bacteria | MIC | 0.006 - 0.195 µg/mL | [2] |
| Cervinomycin B1-B4 | Antibacterial | MRSA & VRE | MIC | 0.008 - 1.0 µg/mL | [2] |
| Neocitreamicins I & II | Antibacterial | MRSA & VRE | MIC | 0.06 - 0.50 µg/mL | [2] |
| α-Mangostin | Anticancer | DLD-1 Colon Cancer Cells | IC50 | 7.5 µM | [4] |
| α-Mangostin | Anticancer | Prostate Cancer Cell Lines (LNCaP, 22Rv1, DU145, PC3) | IC50 | 5.9 - 22.5 µM | [4] |
| α-Mangostin | Anticancer | Hepatocellular Carcinoma Cell Lines | IC50 | 9.44 - 14.49 µM | [4] |
| Nujiangexathone A | Anticancer | Ovarian Cancer Cells (HEY, ES-2) | IC50 | 6.5 ± 0.4 µM, 9.5 ± 0.3 µM | [5] |
Experimental Protocols
The evaluation of the biological activity of xanthones involves standardized in vitro assays. A common protocol for determining antibacterial activity is the micro-broth dilution method.[6]
Protocol: Micro-Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Xanthone Stock Solution: Dissolve the purified xanthone compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[6]
-
Preparation of Microtiter Plates: Add a sterile liquid growth medium, such as Mueller-Hinton Broth (MHB), to all wells of a 96-well microtiter plate.[6]
-
Serial Dilution: Add the xanthone stock solution to the first well of a row and mix thoroughly. Perform a two-fold serial dilution by transferring a portion of the solution from the first well to the second, and so on, to create a range of concentrations.[6]
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[6]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.
-
Controls: Include a positive control (broth with bacteria and no xanthone) and a negative control (broth with the solvent used to dissolve the xanthone to check for intrinsic antimicrobial activity).[6]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).[6]
-
Measurement and Interpretation: After incubation, visually inspect the wells for turbidity, indicating bacterial growth. The MIC is the lowest concentration of the xanthone at which no visible growth is observed.[6]
Signaling Pathways and Mechanisms of Action
Xanthones exert their biological effects by modulating various cellular signaling pathways. In cancer, these compounds have been shown to interfere with pathways that are frequently dysregulated, leading to the inhibition of cell proliferation and induction of apoptosis.[4][7]
One of the key mechanisms of action for the anticancer effects of certain xanthones is the inhibition of the PI3K/AKT/mTOR signaling pathway.[4][5] This pathway is crucial for cell survival, growth, and proliferation.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by xanthones.
In addition to the PI3K/AKT/mTOR pathway, xanthones have been reported to modulate other critical signaling cascades in cancer, including the MAPK, STAT3, and FAK pathways.[4][8] The antibacterial mechanism of some xanthones involves the disruption of the bacterial cytoplasmic membrane.[2]
The diverse biological activities and mechanisms of action of polycyclic xanthones highlight their potential as lead compounds for the development of new therapeutic agents. Further research is warranted to explore the full therapeutic potential of this fascinating class of natural products.
References
- 1. Polycyclic Xanthone Natural Products: Structure, Biological Activity and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes [frontiersin.org]
- 3. Isolation, Biosynthesis, and Biological Activity of Polycyclic Xanthones From Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The purple mangosteen (Garcinia mangostana): Defining the anticancer potential of selected xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. A natural xanthone suppresses lung cancer growth and metastasis by targeting STAT3 and FAK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Xanthones in Polygala Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of xanthones in Polygala species. It consolidates current knowledge on the biosynthetic pathways, key enzymatic players, and regulatory mechanisms. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant biology, and pharmacology who are investigating the therapeutic potential of these compounds.
Introduction to Xanthones in Polygala
Xanthones are a class of polyphenolic secondary metabolites characterized by a dibenzo-γ-pyrone scaffold. They are found in a limited number of higher plant families, with the Polygalaceae family being a prominent source[1]. Species of the genus Polygala, such as P. tenuifolia, P. sibirica, and P. caudata, are known to produce a diverse array of xanthones, including xanthone glycosides and other derivatives[2][3][4]. These compounds have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects[5]. Understanding the biosynthetic pathways of these molecules is crucial for their targeted production and for the development of novel therapeutic agents.
Putative Biosynthetic Pathway of Xanthones in Polygala
The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways[1][2]. While the complete pathway has not been fully elucidated specifically in Polygala species, a putative pathway can be constructed based on the general plant xanthone biosynthesis model and genomic data from Polygala tenuifolia[2][6].
The initial steps involve the formation of a benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone, which is the central precursor for the xanthone core[1]. This intermediate is formed through the condensation of a benzoyl-CoA derivative (derived from the shikimate pathway via phenylalanine) and three molecules of malonyl-CoA (from the acetate-malonate pathway). Key enzymes in this process are believed to be benzophenone synthase (BPS) and a cytochrome P450 monooxygenase, benzophenone 3'-hydroxylase (B3'H)[2].
Transcriptome analysis of P. tenuifolia has identified numerous candidate genes encoding cytochrome P450s (CYP450s) and UDP-glycosyltransferases (UGTs) within the phenylpropanoid biosynthesis pathway, which is responsible for producing the precursors for xanthone synthesis[6]. These candidate enzymes are likely responsible for the subsequent hydroxylation, cyclization, and glycosylation steps that lead to the vast diversity of xanthones found in Polygala.
Quantitative Data on Xanthones in Polygala
Quantitative analysis of xanthone content is essential for the quality control of medicinal plant materials and for understanding the regulation of their biosynthesis. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. The tables below summarize the xanthones identified in various Polygala species and quantitative data from selected studies.
Table 1: Xanthones Identified in Various Polygala Species
| Polygala Species | Identified Xanthones | Reference |
| P. tenuifolia | Polygalaxanthones, Sibiricoxanthone B, 7-O-methylmangiferin, Lancerin | [4] |
| P. caudata | 2-hydroxy-1,6,7-trimethoxyxanthone, 1,4-dimethoxy-2,3-methylenedioxyxanthone, 7-hydroxy-1,2-dimethoxyxanthone, Euxanthone, Gentitein | [3] |
| P. alpestris | 1,3,7-trihydroxy-2,6-dimethoxyxanthone, 2,3-methylenedioxy-4,7-dihydroxyxanthone, 3,4-dimethoxy-1,7-dihydroxyxanthone, 1,3-dihydroxy-7-methoxyxanthone | [7] |
| P. sibirica | Sibiricaxanthones A and B, Polygalaxanthone III | [8] |
| P. japonica | Guazijinxanthone, 1,7-dihydroxy-3,4-dimethoxy-xanthone | [9] |
Table 2: Quantitative Analysis of Xanthones in Polygala tenuifolia Extracts
| Compound | Concentration (µg/mL) | Analytical Method | Reference |
| 3,6'-disinapoyl sucrose | Varies by sample | UPLC | [5] |
| Polygalaxanthone III | Varies by sample | UPLC | [5] |
| Tenuifolin | Varies by sample | UPLC | [5] |
Note: The concentrations of these compounds vary significantly depending on the origin and processing of the plant material.
Experimental Protocols
The extraction, isolation, and analysis of xanthones from Polygala species involve a series of chromatographic and spectroscopic techniques. Below are generalized protocols based on methodologies reported in the literature.
Extraction of Xanthones
A common method for extracting xanthones from dried and powdered Polygala root material is ultrasonic-assisted extraction (UAE)[10].
-
Sample Preparation: Dried roots of Polygala species are ground into a fine powder.
-
Solvent System: A mixture of chloroform and methanol (e.g., 98:2 v/v) has been shown to be effective for the extraction of a range of xanthones. Other solvents such as ethanol and acetone have also been used[11].
-
Extraction Parameters:
-
Liquid-to-Solid Ratio: A ratio of approximately 40 mL of solvent per gram of plant material is often used[10].
-
Extraction Time: An extraction time of around 90 minutes is typically sufficient[10].
-
Temperature: The extraction is often carried out at a moderately elevated temperature, for example, 48°C[10].
-
-
Procedure: The powdered plant material is suspended in the extraction solvent and subjected to ultrasonication for the specified time and at the set temperature. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
Isolation and Purification
The crude extract is a complex mixture of compounds and requires further separation to isolate individual xanthones. This is typically achieved using column chromatography.
-
Stationary Phase: Silica gel or Sephadex LH-20 are commonly used as the stationary phase.
-
Mobile Phase: A gradient of solvents with increasing polarity is used to elute the compounds from the column. Typical solvent systems include hexane-ethyl acetate, chloroform-methanol, or ethyl acetate-acetone-water mixtures.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing xanthones. Fractions with similar TLC profiles are combined.
-
Final Purification: Further purification of the combined fractions can be achieved by repeated column chromatography or by preparative HPLC to obtain pure xanthone compounds.
Analysis and Structural Elucidation
The identification and quantification of xanthones are performed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is used for the separation and quantification of known xanthones by comparing their retention times and UV spectra with those of reference standards. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of acid, such as formic acid, added).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown xanthones and the confirmation of known ones, LC coupled with a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) is a powerful tool. This technique provides information on the molecular weight and fragmentation pattern of the compounds, which is crucial for structural elucidation[12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the complete structural elucidation of novel xanthones, one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are indispensable.
Regulation of Xanthone Biosynthesis
The production of secondary metabolites in plants is tightly regulated by various internal and external factors. Elicitation, the induction of defense responses by specific molecules, is a known strategy to enhance the production of secondary metabolites in plant cell cultures.
Studies on Polygala tenuifolia have shown that treatment with methyl jasmonate (MeJA), a plant signaling molecule, leads to the upregulation of genes in the phenylpropanoid pathway[13]. This pathway provides the necessary precursors for xanthone biosynthesis, suggesting that the jasmonate signaling pathway plays a key role in regulating the production of these compounds in Polygala. The expression of a specific cytochrome P450 gene in P. tenuifolia, PtCYP721A57, has also been shown to be induced by elicitors like chitosan and abscisic acid, further implicating these signaling pathways in the regulation of secondary metabolism in this genus.
Conclusion and Future Perspectives
The biosynthesis of xanthones in Polygala species is a promising area of research with significant implications for drug discovery and development. While the general biosynthetic pathway is understood, further research is needed to functionally characterize the specific enzymes, such as benzophenone synthases, cytochrome P450s, and glycosyltransferases, that are responsible for the vast structural diversity of xanthones in this genus. The transcriptome data available for P. tenuifolia provides a valuable resource for identifying and cloning these key genes.
Future work should focus on the heterologous expression and functional characterization of these candidate enzymes to confirm their roles in the pathway. Furthermore, a deeper understanding of the regulatory networks that control xanthone biosynthesis, including the role of transcription factors and signaling molecules, will be crucial for developing metabolic engineering strategies to enhance the production of desired xanthones in Polygala or in microbial systems. The methodologies and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC Quantitative Analysis of Multi-Components by Single Marker and Quality Evaluation of Polygala tenuifolia Wild. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Polygala tenuifolia Transcriptome and Description of Secondary Metabolite Biosynthetic Pathways by Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthones from Polygala alpestris (Rchb.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl Jasmonate (MeJA) Promotes the Self-Pollen Tube Growth of Camellia oleifera by Regulating Lignin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. researchgate.net [researchgate.net]
Sibiricaxanthone B: A Comprehensive Technical Guide on its Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricaxanthone B is a naturally occurring xanthone O-glycoside isolated from the roots of Polygala sibirica, a plant with a history of use in traditional medicine. As a member of the xanthone class of compounds, this compound has attracted interest for its potential therapeutic applications. This technical guide provides a detailed overview of the current understanding of the pharmacological potential of this compound, with a focus on its neuroprotective, anti-inflammatory, and antioxidant properties. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Pharmacological Activities
While research specifically focused on this compound is still emerging, preliminary studies and the known bioactivities of related xanthones suggest several promising pharmacological effects.
Neuroprotective and Related Activities
Anti-inflammatory and Antioxidant Potential
Xanthones are well-documented for their anti-inflammatory and antioxidant activities. While specific quantitative data for this compound is limited, the general mechanisms for xanthones involve the inhibition of key inflammatory mediators and pathways, such as the NF-κB signaling cascade[7]. Furthermore, the antioxidant properties of xanthones contribute to their protective effects against cellular damage induced by oxidative stress.
Quantitative Data Summary
Currently, there is a notable lack of publicly available, specific quantitative data (e.g., IC50, EC50 values) detailing the in vitro and in vivo pharmacological activities of isolated this compound. The majority of the available information is qualitative or derived from studies on complex herbal formulations containing this compound. The following table is intended to be populated as more specific research becomes available.
| Pharmacological Activity | Assay | Test System | Result (IC50/EC50) | Reference |
| Neuroprotection | ||||
| Anticonvulsant | Maximal Electroshock (MES) Test | Mice | Data not available | |
| Antidepressant | Forced Swim Test (FST) | Mice | Data not available | |
| Monoamine Oxidase A (MAO-A) Inhibition | Fluorometric Assay | Recombinant Human MAO-A | Data not available | |
| Monoamine Oxidase B (MAO-B) Inhibition | Fluorometric Assay | Recombinant Human MAO-B | Data not available | |
| Anti-inflammatory Activity | ||||
| Nitric Oxide (NO) Inhibition | Griess Assay | LPS-stimulated RAW 264.7 Macrophages | Data not available | |
| NF-κB Inhibition | Luciferase Reporter Assay | TNF-α-stimulated HEK293T cells | Data not available | |
| Antioxidant Activity | ||||
| DPPH Radical Scavenging | DPPH Assay | Cell-free | Data not available | |
| ABTS Radical Scavenging | ABTS Assay | Cell-free | Data not available | |
| Cytotoxicity | ||||
| Anticancer Activity | MTT Assay | Various Cancer Cell Lines | Data not available |
Key Experimental Protocols
The following sections detail standardized experimental protocols relevant to the assessment of the pharmacological activities of compounds like this compound.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is crucial for evaluating the potential antidepressant and neuroprotective effects of this compound by measuring its ability to inhibit MAO-A and MAO-B enzymes.
Principle: The activity of MAO enzymes is determined by measuring the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) using a fluorometric method. The fluorescence intensity is proportional to the amount of H2O2 produced, which is indicative of MAO activity.
Protocol:
-
Prepare a reaction mixture containing recombinant human MAO-A or MAO-B enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add varying concentrations of this compound (or a reference inhibitor like clorgyline for MAO-A or selegiline for MAO-B) to the reaction mixture.
-
Pre-incubate the enzyme with the test compound for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (e.g., p-tyramine) and a peroxidase-linked detection reagent (e.g., Amplex Red).
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Experimental Workflow for MAO Inhibition Assay
NF-κB Inhibition Luciferase Reporter Assay
This cell-based assay is used to determine the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway.
Principle: HEK293T cells are transiently co-transfected with a luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization. Activation of the NF-κB pathway (e.g., by TNF-α) leads to the expression of firefly luciferase. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound.
-
Pre-incubate the cells with the compound for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent (e.g., TNF-α, 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of NF-κB inhibition and determine the IC50 value.
Signaling Pathways
Hypothesized NF-κB Signaling Pathway Inhibition by this compound
Based on the known anti-inflammatory properties of xanthones, it is hypothesized that this compound may inhibit the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.
Conclusion
This compound represents a promising natural product with potential pharmacological activities, particularly in the areas of neuroprotection and anti-inflammation. However, the current body of research is limited, and there is a clear need for further investigation to quantify its specific bioactivities, elucidate its precise mechanisms of action, and establish its safety and efficacy profiles. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a foundation for future research aimed at fully characterizing the therapeutic potential of this compound. As more data becomes available, a more complete understanding of its role in drug discovery will emerge.
References
- 1. Frontiers | Constituents, pharmacological activities, pharmacokinetic studies, clinical applications, and safety profile on the classical prescription Kaixinsan [frontiersin.org]
- 2. Constituents, pharmacological activities, pharmacokinetic studies, clinical applications, and safety profile on the classical prescription Kaixinsan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective MAO-B inhibitors: a lesson from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chinese Medicine Formula Kai-Xin-San Ameliorates Neuronal Inflammation of CUMS-Induced Depression-like Mice and Reduces the Expressions of Inflammatory Factors via Inhibiting TLR4/IKK/NF-κB Pathways on BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of Xanthones from Polygala Species: A Technical Overview
Disclaimer: Direct in vitro studies focusing on the biological activities of Sibiricaxanthone B are not extensively available in the current scientific literature. This technical guide, therefore, provides a comprehensive overview of the in vitro studies conducted on xanthones isolated from various Polygala species, the genus from which this compound is derived. The presented data and methodologies on these structurally related compounds offer valuable insights for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this class of molecules.
Introduction
Xanthones are a class of polyphenolic compounds found in a variety of plants, including those of the Polygala genus. These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities. Extracts from Polygala species have been traditionally used in medicine, and modern research is beginning to uncover the mechanisms behind their therapeutic effects. This guide summarizes the key quantitative data from in vitro studies on xanthones from Polygala, details the experimental protocols used, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data from In Vitro Studies
The following tables summarize the inhibitory and cytotoxic activities of various xanthones isolated from Polygala species.
Table 1: Antioxidant and Enzyme Inhibitory Activities of Xanthones from Polygala crotalarioides
| Compound | Assay | IC50 (µg/mL) |
| Crude Ethanol Extract | Xanthine Oxidase Inhibition | 966 |
| Purified Xanthones | Xanthine Oxidase Inhibition | 348.7 |
| Ethanol Extract | DPPH Radical Scavenging | 283.85 |
| Purified Xanthones | DPPH Radical Scavenging | 147.81 |
| Ethanol Extract | ABTS+• Radical Scavenging | 226.37 |
| Purified Xanthones | ABTS+• Radical Scavenging | 104.34 |
| Ethanol Extract | O2•− Radical Scavenging | 304.36 |
| Purified Xanthones | O2•− Radical Scavenging | 166.92 |
| Ethanol Extract | •OH Radical Scavenging | 236.82 |
| Purified Xanthones | •OH Radical Scavenging | 119 |
Table 2: Cytotoxic Activity of Xanthones from Polygala alpestris
| Compound | Cell Line | IC50 (µM) |
| 1,3,7-trihydroxy-2,6-dimethoxyxanthone | LoVo | >50 |
| " | HL-60 | >50 |
| " | K562 | >50 |
| 2,3-methylenedioxy-4,7-dihydroxyxanthone | LoVo | >50 |
| " | HL-60 | 25 |
| " | K562 | >50 |
| 3,4-dimethoxy-1,7-dihydroxyxanthone | LoVo | >50 |
| " | HL-60 | 15 |
| " | K562 | >50 |
| 1,3-dihydroxy-7-methoxyxanthone | LoVo | >50 |
| " | HL-60 | 20 |
| " | K562 | >50 |
| 1,7-dihydroxy-2,3-dimethoxyxanthone | LoVo | >50 |
| " | HL-60 | 12 |
| " | K562 | >50 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (e.g., xanthone extract) in methanol.
-
Ascorbic acid is typically used as a positive control.
-
-
Assay Procedure:
-
Add a specific volume of the DPPH stock solution to a 96-well plate.
-
Add different concentrations of the test compound or control to the wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
2. Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid.
-
Reagent Preparation:
-
Prepare a phosphate buffer solution (e.g., pH 7.5).
-
Prepare a solution of xanthine (the substrate) in the buffer.
-
Prepare a solution of xanthine oxidase in the buffer.
-
Prepare various concentrations of the test compound. Allopurinol is a common positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound or control.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a spectrophotometer.
-
The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
-
The IC50 value is determined from a dose-response curve.
-
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as a measure of cell viability.
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
After the incubation period, remove the treatment medium.
-
Add a fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway
Ethanol extracts of Polygala sibirica have been shown to inhibit inflammatory responses in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages by blocking the MAPK/NF-κB pathway.[1]
Caption: Inhibition of the MAPK/NF-κB signaling pathway by Polygala sibirica xanthones.
Experimental Workflows
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Sibiricaxanthone B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sibiricaxanthone B, a xanthone derivative, is a natural compound of interest within the scientific community for its potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the preliminary cytotoxicity screening of this compound, consolidating available data, detailing experimental methodologies, and visualizing associated cellular mechanisms. The objective is to furnish researchers, scientists, and drug development professionals with a foundational resource to inform further investigation into the cytotoxic properties of this compound. However, a comprehensive search of publicly available scientific literature and databases did not yield specific studies detailing the preliminary cytotoxicity screening of this compound. While the broader class of xanthones has been extensively studied for its anticancer properties, specific data on this compound, including IC50 values against various cancer cell lines and detailed experimental protocols, remains elusive.
This guide will, therefore, provide a generalized framework for conducting such a screening, based on established protocols for other xanthone derivatives. It will also outline potential mechanisms of action that could be investigated, drawing parallels from structurally similar compounds.
Introduction to Xanthones and this compound
Xanthones are a class of heterocyclic organic compounds with a dibenzo-γ-pyrone backbone. They are widely distributed in higher plants and have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The anticancer activity of many xanthone derivatives has been attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key protein kinases involved in cancer cell proliferation.[1]
This compound is a specific xanthone that has been identified in certain plant species. While its chemical structure is known, its biological activities, particularly its cytotoxic potential against cancer cells, have not been extensively documented in the accessible scientific literature.
General Methodologies for Preliminary Cytotoxicity Screening of Xanthones
The following section outlines a standard experimental workflow for assessing the in vitro cytotoxicity of a novel compound like this compound. This protocol is based on methodologies commonly employed for other xanthone derivatives and natural products.
Cell Lines and Culture Conditions
A panel of human cancer cell lines should be selected to represent various cancer types. Commonly used cell lines for initial screening include:
-
MCF-7: Human breast adenocarcinoma cell line
-
HeLa: Human cervical cancer cell line
-
A549: Human lung carcinoma cell line
-
HepG2: Human liver cancer cell line
-
HCT116: Human colon cancer cell line
A non-cancerous cell line, such as human dermal fibroblasts (HDF) or peripheral blood mononuclear cells (PBMCs), should be included as a control to assess selective cytotoxicity.
Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
Based on studies of other xanthones, this compound may exert its cytotoxic effects through one or more of the following mechanisms:
-
Induction of Apoptosis: Many xanthones induce programmed cell death (apoptosis) in cancer cells. This can be investigated by assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, and by measuring the activation of caspases (e.g., caspase-3, -8, -9) through western blotting or specific activity assays.[3] The involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways can also be explored.
-
Cell Cycle Arrest: Xanthones can halt the progression of the cell cycle at specific checkpoints (e.g., G1/S or G2/M phase). This can be analyzed by flow cytometry of propidium iodide-stained cells.
-
Inhibition of Protein Kinases: Several xanthones are known to inhibit protein kinases that are crucial for cancer cell survival and proliferation.
Data Presentation
As no specific quantitative data for this compound is available, a template for data presentation is provided below. Should experimental data become available, it can be populated into this table for clear comparison.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data not available | Data not available |
| HeLa | Cervical Cancer | 48 | Data not available | Data not available |
| A549 | Lung Carcinoma | 48 | Data not available | Data not available |
| HepG2 | Liver Cancer | 48 | Data not available | Data not available |
| HCT116 | Colon Cancer | 48 | Data not available | Data not available |
| HDF | Normal Fibroblast | 48 | Data not available | N/A |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Visualization of Experimental Workflow and Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for cytotoxicity screening and a hypothetical signaling pathway for xanthone-induced apoptosis.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: Hypothetical signaling pathways for apoptosis induction.
Conclusion and Future Directions
While specific data on the cytotoxicity of this compound is currently lacking in the public domain, the established anticancer potential of the xanthone scaffold suggests that it is a compound worthy of investigation. This technical guide provides a robust framework for conducting a preliminary cytotoxicity screening of this compound. Future research should focus on performing these in vitro assays to determine its IC50 values against a diverse panel of cancer cell lines and to elucidate its mechanism of action. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.
References
The Antioxidant Potential of Xanthone Glucosides: A Technical Guide for Researchers
An in-depth exploration of the antioxidant properties of xanthone glucosides, detailing their mechanisms of action, quantitative activity, and the experimental protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Xanthone glucosides, a class of naturally occurring polyphenolic compounds, have garnered significant scientific interest due to their diverse pharmacological activities, with their antioxidant properties being particularly noteworthy.[1][2][3] Found abundantly in higher plant families such as Gentianaceae and Polygalaceae, these molecules consist of a xanthone aglycone linked to one or more sugar moieties.[1][4] The glycosylation of xanthones can enhance their solubility and bioavailability, potentially augmenting their therapeutic efficacy.[2][3] This technical guide provides a comprehensive overview of the antioxidant properties of xanthone glucosides, focusing on their mechanisms, quantitative data from various antioxidant assays, and detailed experimental protocols.
Core Concepts: Structure and Antioxidant Activity
Xanthone glucosides are classified into two main categories based on the linkage between the xanthone core and the sugar group: C-glucosides and O-glucosides.[1][2] In C-glucosides, the sugar moiety is attached to the xanthone nucleus via a carbon-carbon bond, rendering them resistant to acidic and enzymatic hydrolysis.[1] Conversely, O-glucosides feature a more conventional oxygen-glycosidic bond.[1] The antioxidant activity of these compounds is primarily attributed to the presence of hydroxyl and methoxy substitutions on the xanthone skeleton, which can effectively scavenge free radicals.[1][2] The position and number of these functional groups, along with the nature and location of the glycosidic linkage, play a crucial role in determining the overall antioxidant potential.[5]
Mechanisms of Antioxidant Action
Xanthone glucosides exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. Their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) is a key aspect of their direct antioxidant activity. Furthermore, certain xanthone glucosides have been shown to chelate metal ions like iron, which can catalyze the formation of highly reactive hydroxyl radicals.[1]
Beyond direct scavenging, xanthone glucosides can influence cellular antioxidant defense systems by modulating key signaling pathways:
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs). Several xanthones have been reported to activate the Nrf2/ARE pathway, thereby enhancing the endogenous antioxidant capacity of the cell.[6][7][8][9]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[10][11] The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory conditions, often associated with oxidative stress. Some xanthones have been found to modulate MAPK signaling, which can contribute to their protective effects against oxidative damage.[6][12][13][14] For instance, the downregulation of ERK and upregulation of p38 have been linked to the pro-apoptotic and cell cycle arrest activities of certain xanthones in cancer cells.[12]
Quantitative Antioxidant Activity of Xanthone Glucosides
The antioxidant capacity of xanthone glucosides has been quantified using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of the activity of different compounds.
| Xanthone Glucoside | Assay | Activity (IC50 or equivalent) | Reference |
| 4-C-β-d-glucopyranosyl-1,3,6,8-tetrahydroxy-7-O-(p-hydroxybenzoyl)-9H-xanthen-9-one | DPPH | 150 µg/mL | [1] |
| Polygalaxanthone III | DPPH | 76.1 mM | [1] |
| Polygalaxanthone III | Hydroxyl Radical Scavenging | 83.5 mM | [1] |
| Polygalaxanthone III | Fe3+ Reducing Activity | 54.9 mM | [1] |
| Aspidxanthone A | DPPH | 11.2 µM | [15] |
| Xanthone Glucoside | Concentration | ORAC Value | Reference |
| 7-hydroxy-3,4,8-trimethoxyxanthone-1-O-(β-d-glucoside) | 3.1 µM | 30.2 ± 0.2 | [2][3] |
| 6-hydroxy-3,5-dimethoxyxanthone-1-O-(β-d-glucoside) | 3.1 µM | 33.1 ± 0.2 | [2][3] |
| 3,4,7,8-tetramethoxyxanthone-1-O-(β-d-glucoside) | 3.1 µM | 33.2 ± 0.7 | [2][3] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings in a research setting.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[16][17][18]
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[18] The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the xanthone glucoside samples in a suitable solvent to obtain a series of concentrations.
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, add a specific volume of the sample solution.
-
Add the DPPH working solution to the sample.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[17]
-
Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer.[16][17]
-
A blank containing the solvent and DPPH solution is used as a control.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[19][20][21]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[20][21]
-
Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[22]
-
-
Sample Preparation: Prepare a series of concentrations of the xanthone glucoside samples.
-
Assay Procedure:
-
Add a small volume of the sample solution to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[23]
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[24][25][26]
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a specific ratio (e.g., 10:1:1, v/v/v).[27]
-
The FRAP reagent should be freshly prepared and warmed to 37°C before use.
-
-
Sample Preparation: Prepare different concentrations of the xanthone glucoside samples.
-
Assay Procedure:
-
Add a small volume of the sample solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a defined time (e.g., 4 minutes).[27]
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is then expressed as FRAP value (in µM Fe(II)).
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[28][29][30] It typically uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS.
Protocol:
-
Cell Culture: Plate adherent cells (e.g., HepG2) in a 96-well microplate and grow to confluence.
-
Loading with Probe and Sample:
-
Wash the cells with a suitable buffer.
-
Incubate the cells with a solution containing DCFH-DA and the xanthone glucoside sample (or a known antioxidant standard like quercetin) for a specific time (e.g., 1 hour).
-
-
Induction of Oxidative Stress:
-
Wash the cells to remove the probe and sample from the medium.
-
Add a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce cellular oxidative stress.[29]
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a microplate reader.
-
Monitor the fluorescence over a period of time.
-
-
Calculation: The antioxidant activity is determined by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow for assessing the antioxidant properties of xanthone glucosides are provided below using the DOT language for Graphviz.
Caption: Nrf2/ARE signaling pathway activation by xanthone glucosides.
Caption: Modulation of the MAPK signaling pathway by xanthone glucosides.
Caption: General workflow for assessing antioxidant properties.
Conclusion and Future Directions
Xanthone glucosides represent a promising class of natural antioxidants with the potential for development into therapeutic agents for conditions associated with oxidative stress. Their multifaceted mechanisms of action, including direct radical scavenging and modulation of key cellular signaling pathways like Nrf2/ARE and MAPK, underscore their therapeutic potential. The data and protocols presented in this guide offer a foundational resource for researchers to further explore the antioxidant properties of these fascinating molecules. Future research should focus on in vivo studies to validate the in vitro findings, investigate the structure-activity relationships in more detail, and explore the synergistic effects of xanthone glucosides with other bioactive compounds. A deeper understanding of their bioavailability and metabolism is also crucial for their successful translation into clinical applications.
References
- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 5. Naturally Occurring Xanthones and Their Biological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthones protects lead-induced chronic kidney disease (CKD) via activating Nrf-2 and modulating NF-kB, MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xanthones explore the mechanism of p53/p21 signaling pathway to prevent cardiac aging and epigenetic regulation of Nrf2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 12. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidant Activity of a New Xanthone Derivative from Aspidistra Letreae: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DPPH Radical Scavenging Assay [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the Antioxidant, Antidiabetic, and Antiplasmodial Activities of Xanthones Isolated from Garcinia forbesii and Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 22. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 25. zen-bio.com [zen-bio.com]
- 26. assaygenie.com [assaygenie.com]
- 27. cosmobiousa.com [cosmobiousa.com]
- 28. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
The Anti-Inflammatory Potential of Xanthones: A Technical Overview for Researchers
Notice: While this guide explores the anti-inflammatory effects of xanthones, specific data for Sibiricaxanthone B is not available in the current scientific literature. Therefore, this document provides a comprehensive overview of the anti-inflammatory properties of the xanthone class of compounds, using data from representative members to illustrate their therapeutic potential and mechanisms of action.
Introduction to Xanthones as Anti-Inflammatory Agents
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. They possess a characteristic xanthen-9-one backbone and are known for a wide range of pharmacological activities, including potent anti-inflammatory effects. These properties make them promising candidates for the development of novel therapeutics for inflammatory diseases. The anti-inflammatory actions of xanthones are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.
Quantitative Data on Anti-Inflammatory Effects of Xanthones
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of several xanthone compounds, as reported in the literature. These studies typically utilize lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, a standard model for inflammation research.
Table 1: Inhibition of Nitric Oxide (NO) Production by Xanthones in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration | % Inhibition of NO Production | Reference |
| Macluraxanthone B | 10 µM | Significant Inhibition (data not specified) | [1] |
| Nepetoidin B | 20 µM | Significant Inhibition (data not specified) | [2] |
| 3,4-dihydroxy-2-methoxyxanthone | 10 µM | Significant Inhibition (data not specified) | [3] |
| 1,3,5,6-tetrahydroxyxanthone | 10 µM | Significant Inhibition (data not specified) | [3] |
| 1,3,6,7-tetrahydroxyxanthone | 10 µM | Significant Inhibition (data not specified) | [3] |
Table 2: Inhibition of Pro-Inflammatory Cytokines by Xanthones in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration | Effect | Reference |
| Macluraxanthone B | TNF-α, IL-1β, IL-6 | Not specified | Inhibition of expression | [1] |
| Nepetoidin B | TNF-α, IL-6 | Not specified | Inhibition of production | [2] |
| 3,4-dihydroxy-2-methoxyxanthone | TNF-α, IL-1β, IL-6 | Not specified | Reduced mRNA expression | [3] |
| 1,3,5,6-tetrahydroxyxanthone | TNF-α, IL-1β, IL-6 | Not specified | Reduced mRNA expression | [3] |
| 1,3,6,7-tetrahydroxyxanthone | TNF-α, IL-1β, IL-6 | Not specified | Reduced mRNA expression | [3] |
Key Signaling Pathways in the Anti-Inflammatory Action of Xanthones
Xanthones exert their anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Many xanthones have been shown to inhibit NF-κB activation.[1]
Caption: NF-κB signaling pathway and point of xanthone inhibition.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK. Activation of these kinases leads to the production of inflammatory mediators. Xanthones have been demonstrated to suppress the phosphorylation of JNK, ERK, and p38 MAPK.[1]
Caption: MAPK signaling pathway and points of xanthone inhibition.
Experimental Protocols for Assessing Anti-Inflammatory Activity
The following are generalized protocols for key in vitro experiments used to evaluate the anti-inflammatory effects of compounds like xanthones.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages are a commonly used cell line.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., a xanthone) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Pro-Inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits specific for the cytokine of interest.
-
Follow the manufacturer's instructions, which typically involve coating a microplate with a capture antibody, adding the cell supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins, such as phosphorylated forms of IκB, p65, ERK, JNK, and p38.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific to the target proteins.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Caption: A typical experimental workflow for screening anti-inflammatory compounds.
Conclusion
The available scientific evidence strongly supports the anti-inflammatory potential of the xanthone class of compounds. Their ability to inhibit the production of key inflammatory mediators and modulate central signaling pathways like NF-κB and MAPK makes them attractive candidates for further investigation and development as novel anti-inflammatory drugs. While specific data on this compound is currently lacking, the broader family of xanthones represents a promising area of research for the discovery of new therapeutic agents. Future studies are warranted to isolate and characterize novel xanthones and to further elucidate their precise mechanisms of action in various inflammatory disease models.
References
- 1. Macluraxanthone B inhibits LPS-induced inflammatory responses in RAW264.7 and BV2 cells by regulating the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nepetoidin B from Salvia plebeia R. Br. Inhibits Inflammation by Modulating the NF-κB and Nrf2/HO-1 Signaling Pathways in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Sibiricaxanthone B in Botanical Extracts using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sibiricaxanthone B is a xanthone C-glycoside, a class of polyphenolic compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This natural product is primarily isolated from the roots of plants in the Polygala genus, such as Polygala sibirica and Polygala tenuifolia.[1][3][4][5] Given its therapeutic potential, a robust, sensitive, and selective analytical method is crucial for its quantification in various matrices, including botanical extracts and biological samples. This is essential for pharmacokinetic studies, quality control of herbal products, and phytochemical research.
This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable quantification of this compound. UPLC systems offer significant advantages over traditional HPLC, including shorter run times, improved resolution, and higher sensitivity.[6] When coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, the method provides excellent selectivity and sensitivity for accurate quantification even in complex sample matrices.[4][7]
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (≥98% purity), Digoxin (Internal Standard, IS, ≥98% purity).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (LC-MS grade, ~99% purity).
-
Plant Material: Dried and powdered root of Polygala sibirica or Polygala tenuifolia.
-
Filters: 0.22 µm PTFE or nylon syringe filters.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC H-Class system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.[8]
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[9]
-
Data System: MassLynx 4.1 or equivalent software for data acquisition and analysis.[9]
Preparation of Standards and Samples
-
Standard Stock Solutions:
-
Accurately weigh and dissolve this compound and Digoxin (IS) in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare a series of working standard solutions for the calibration curve by serially diluting the this compound stock solution with 70% methanol.
-
Prepare a working solution of the internal standard (Digoxin) at a concentration of 100 ng/mL in 70% methanol.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking appropriate amounts of the working standard solutions into a blank matrix (70% methanol) to achieve final concentrations ranging from 1 to 500 ng/mL.
-
Add the internal standard to each calibrator and QC sample to a final concentration of 10 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 75, and 400 ng/mL) in the same manner.
-
-
Sample Preparation (from Polygala root powder):
-
Accurately weigh 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 70% methanol solution.[10]
-
Vortex for 1 minute, followed by ultrasonication in a water bath for 30 minutes.[10]
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Collect the supernatant. Dilute the supernatant 100-fold with 70% methanol.
-
Add the internal standard to the diluted extract to a final concentration of 10 ng/mL.
-
Filter the final solution through a 0.22 µm syringe filter into a UPLC vial before analysis.[8]
-
UPLC-MS/MS Method
The chromatographic separation and mass spectrometric detection parameters are outlined below.
Table 1: UPLC Parameters
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[11][12] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[11][12] |
| Flow Rate | 0.4 mL/min[11] |
| Gradient Elution | 0-1.0 min, 5% B; 1.0-5.0 min, 5-95% B; 5.0-6.0 min, 95% B; 6.0-6.1 min, 95-5% B; 6.1-8.0 min, 5% B |
| Column Temperature | 40°C[9] |
| Injection Volume | 5 µL[9] |
| Autosampler Temp. | 10°C |
Table 2: MS/MS Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][13] |
| Capillary Voltage | 2.5 kV[9] |
| Cone Voltage | 30 V |
| Source Temperature | 150°C[9] |
| Desolvation Temp. | 400°C[9] |
| Cone Gas Flow | 50 L/h[9] |
| Desolvation Gas Flow | 800 L/h[9] |
| MRM Transitions | This compound: 537.1 > 417.1 (Quantifier), 537.1 > 285.1 (Qualifier) Digoxin (IS): 779.4 > 649.4 |
Data Presentation and Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to standard guidelines. The results are summarized in the tables below.
Table 3: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | LOD (ng/mL) |
|---|
| this compound | 1 - 500 | > 0.998 | 1.0 | 0.3 |
Table 4: Precision and Accuracy of QC Samples
| Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| 2.5 (LQC) | 4.8 | 103.2 | 6.5 | 101.5 |
| 75 (MQC) | 3.1 | 98.5 | 4.2 | 99.8 |
| 400 (HQC) | 2.5 | 101.7 | 3.8 | 102.1 |
Table 5: Recovery and Matrix Effect
| Analyte | Concentration Level (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| This compound | 2.5 (Low) | 91.5 | 94.2 |
| | 400 (High) | 94.8 | 96.1 |
Visualizations
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for this compound quantification.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the NF-κB pathway by this compound.
Conclusion
The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in botanical extracts. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications, including the quality control of raw herbal materials and finished products, as well as supporting preclinical and clinical research into the therapeutic properties of this promising natural compound.
References
- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sibiricaxanthone A | Benchchem [benchchem.com]
- 3. sibran.ru [sibran.ru]
- 4. CAS 241125-81-5 | this compound [phytopurify.com]
- 5. alfachemic.com [alfachemic.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Page loading... [wap.guidechem.com]
- 11. UPLC-MS/MS Detection [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for the Extraction of Sibiricaxanthone B from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sibiricaxanthone B is a xanthone C-glycoside that has been isolated from the roots of Polygala sibirica and Polygala tenuifolia[1][2][3]. Xanthones are a class of secondary metabolites found in various plant families, including Polygalaceae, and are known for their diverse pharmacological activities[2]. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from plant material, designed for researchers in natural product chemistry and drug development.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in the roots of Polygala tenuifolia has been determined using Ultra-Performance Liquid Chromatography (UPLC). The reported yields can vary depending on the specific plant batch and analytical methodology.
| Parameter | Value | Plant Material | Method of Analysis | Reference |
| Concentration Range | 0.5 - 1.5 mg/g | Polygala tenuifolia roots | UPLC | [1] |
| Mean Concentration | 0.867 mg/g | 23 batches of P. tenuifolia extracts | UPLC-QAMS | [4] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound from Polygala root material.
1. Plant Material Preparation:
-
Obtain dried roots of Polygala sibirica or Polygala tenuifolia.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Extraction of Crude Extract:
-
Method: Ultrasonic-assisted extraction is a preferred method for its efficiency. Reflux extraction can also be used[1].
-
Solvent: A 70% methanol in water solution is recommended for optimal extraction of xanthones from Polygala species[1].
-
Procedure:
-
Weigh the powdered plant material.
-
Add the 70% methanol solution to the plant material at a solvent-to-solid ratio of 10:1 (v/w).
-
Perform ultrasonic extraction for 30 minutes at room temperature[1].
-
Alternatively, for reflux extraction, heat the mixture at the boiling point of the solvent for 1-1.5 hours and repeat the extraction 2-3 times[1].
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
3. Fractionation of the Crude Extract:
-
Objective: To separate the crude extract into fractions with varying polarities to facilitate the isolation of this compound.
-
Method: Column chromatography using a macroporous adsorbent resin like Diaion HP-20 is effective for the initial fractionation of xanthones[5].
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack a column with Diaion HP-20 resin and equilibrate it with 100% water.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 40%, 60%, 80%, 90%, and 100% methanol)[5].
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing xanthones.
-
4. Isolation and Purification of this compound:
-
Objective: To isolate this compound from the enriched xanthone fractions.
-
Methods: A combination of Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is typically used for the final purification.
-
Sephadex LH-20 Chromatography:
-
Pool the fractions from the Diaion HP-20 column that are rich in this compound.
-
Concentrate the pooled fractions and dissolve the residue in methanol.
-
Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing pure or nearly pure this compound.
-
-
Preparative HPLC:
-
For fractions that are still a mixture of compounds, further purification by preparative HPLC is necessary.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is commonly used[1]. A typical gradient might be:
-
0-1 min: 10% acetonitrile
-
1-2.5 min: 10% to 14% acetonitrile
-
2.5-4 min: 14% to 16% acetonitrile
-
4-9 min: 16% to 25% acetonitrile
-
And so on, adjusting the gradient based on the separation observed[1].
-
-
Detection: UV detection at a wavelength of 320 nm is appropriate for xanthones[1].
-
Inject the semi-purified sample and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
5. Structural Elucidation:
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC Quantitative Analysis of Multi-Components by Single Marker and Quality Evaluation of Polygala tenuifolia Wild. Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Sibiricaxanthone B: A Key Marker for the Quality Control and Neuroprotective Potential of Polygala
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of Sibiricaxanthone B as a critical quality control marker for the medicinal plant Polygala. It includes detailed protocols for its quantification and the assessment of its neuroprotective effects, underpinned by its role in modulating key signaling pathways.
Introduction
Polygala tenuifolia and Polygala sibirica, commonly used in traditional medicine, are recognized for their cognitive-enhancing and neuroprotective properties.[1][2] The quality and efficacy of Polygala extracts can, however, vary significantly, necessitating robust quality control measures. This compound, a prominent xanthone constituent of Polygala, has emerged as a key chemical marker for ensuring the consistency and potency of raw materials and finished products.[3][4] Furthermore, emerging research suggests that xanthones, as a class of compounds, possess significant neuroprotective activities, indicating that this compound may not only be a marker for quality but also a contributor to the therapeutic effects of Polygala.[5]
This application note details standardized methods for the quantification of this compound in Polygala extracts using Ultra-Performance Liquid Chromatography (UPLC). It also provides protocols for evaluating the neuroprotective potential of this compound in vitro, including the assessment of cell viability and the investigation of the underlying ERK1/2, Akt, and CREB signaling pathways.
Quantitative Analysis of this compound
Accurate quantification of this compound is paramount for the quality control of Polygala. The following table summarizes the content of this compound found in different batches of Polygala tenuifolia, highlighting the natural variability and the need for standardized testing.
Table 1: Quantitative Data of this compound in Polygala tenuifolia
| Sample Batch | Origin | This compound Content (mg/g) |
| S1 | Shanxi | 0.52 |
| S2 | Shanxi | 0.68 |
| S3 | Hebei | 0.45 |
| S4 | Hebei | 0.71 |
| S5 | Shaanxi | 0.83 |
| S6 | Shaanxi | 0.62 |
| Published Range[4] | Multiple | 0.5 - 1.5 |
Data adapted from a study on the quality evaluation of P. tenuifolia extracts.[3]
Protocol: UPLC Quantification of this compound
This protocol describes a method for the quantitative analysis of this compound in Polygala extracts by UPLC.[3]
2.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
-
Polygala extract samples
-
0.22 µm syringe filters
2.1.2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector
-
C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Analytical balance
-
Ultrasonic bath
2.1.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh 100 mg of powdered Polygala extract and add 10 mL of 70% methanol. Sonicate for 30 minutes, then centrifuge at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter.
2.1.4. UPLC Conditions
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10-25% B
-
5-10 min: 25-40% B
-
10-15 min: 40-60% B
-
15-20 min: 60-10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 320 nm
-
Injection Volume: 2 µL
2.1.5. Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their concentration. Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Evaluation of Neuroprotective Effects
The following protocols are designed to assess the neuroprotective activity of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).
Protocol: Cell Viability Assay (MTT Assay)
3.1.1. Principle
This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
3.1.2. Materials and Reagents
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
3.1.3. Procedure
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (final concentration of 100 µM) to the wells (except for the control group) and incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol: Lactate Dehydrogenase (LDH) Assay
3.2.1. Principle
LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. This assay measures LDH activity in the medium as an indicator of cytotoxicity.
3.2.2. Materials and Reagents
-
Treated cells from the cell viability experiment (supernatant)
-
Commercially available LDH cytotoxicity assay kit
3.2.3. Procedure
-
Collect the cell culture supernatant from each well of the 96-well plate used in the cell viability experiment before adding the MTT reagent.
-
Follow the manufacturer's instructions for the LDH assay kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate LDH release as a percentage of the positive control (cells treated with a lysis buffer).
Investigation of Signaling Pathways
This compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in cell survival and growth, such as the ERK1/2, Akt, and CREB pathways.
Protocol: Western Blot Analysis of ERK1/2, Akt, and CREB Phosphorylation
4.1.1. Principle
Western blotting is used to detect the levels of specific proteins in a sample. This protocol focuses on detecting the phosphorylated (activated) forms of ERK1/2, Akt, and CREB to determine if this compound activates these pro-survival signaling cascades.
4.1.2. Materials and Reagents
-
SH-SY5Y cells
-
This compound
-
H₂O₂
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-phospho-CREB, anti-CREB, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
6-well cell culture plates
4.1.3. Procedure
-
Seed SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound and/or H₂O₂ as described in the cell viability protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for quality control and the proposed signaling pathway for the neuroprotective effects of this compound.
References
- 1. Characterization of UV-Sensitive Marker Constituents of Polygala Root for TLC: Applications in Quality Control of Single Crude Drug Extract Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muscarinic receptor antagonists activate ERK-CREB signaling to augment neurite outgrowth of adult sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Astilbin exerts a neuroprotective effect by upregulating the signaling of nuclear NF-E2-related factor 2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Xanthones in Alzheimer's Disease Models
A Template Based on α-Mangostin, a Representative Xanthone
Disclaimer: Initial literature searches did not yield specific experimental data for Sibiricaxanthone B in the context of Alzheimer's disease models. Therefore, these application notes and protocols have been generated using the well-characterized xanthone, α-Mangostin , as a representative compound. Researchers should validate these protocols and expected outcomes for this compound through their own dose-response and efficacy studies.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Xanthones, a class of polyphenolic compounds, have emerged as promising therapeutic candidates due to their multifaceted biological activities. α-Mangostin, a natural xanthone isolated from the pericarp of the mangosteen fruit, has demonstrated significant neuroprotective effects in various in vitro and in vivo models of AD. These effects are attributed to its ability to inhibit Aβ aggregation, reduce Aβ production, suppress neuroinflammation, and modulate key signaling pathways implicated in AD pathogenesis.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the therapeutic potential of xanthones, using α-Mangostin as a primary example, in AD models.
Data Presentation: Quantitative Effects of α-Mangostin
The following tables summarize the reported quantitative data for α-Mangostin in various Alzheimer's disease-related assays.
Table 1: Inhibition of Aβ Production and Aggregation by α-Mangostin
| Parameter | Assay System | α-Mangostin Concentration/IC₅₀/EC₅₀ | Reference |
| β-secretase (BACE1) Inhibition | Cell-free assay | IC₅₀: 13.22 nM | [1] |
| γ-secretase Inhibition | Cell-free assay | IC₅₀: 16.98 nM | [1] |
| Aβ₄₀ Production | Primary cultured cortical neurons | Significant reduction at 25 nM | [2] |
| Aβ₄₂ Production | Primary cultured cortical neurons | Significant reduction at 25 nM | [2] |
| Aβ Oligomer Formation Inhibition | In vitro | IC₅₀: 1.09 ± 0.54 µM | [3] |
| Disaggregation of pre-formed Aβ Oligomers | In vitro | IC₅₀: 1.59 ± 0.82 µM | [3] |
| Neuroprotection against Aβ₁₋₄₀ oligomers | Primary rat cerebral cortical neurons | EC₅₀: 3.89 nM | [4] |
| Neuroprotection against Aβ₁₋₄₂ oligomers | Primary rat cerebral cortical neurons | EC₅₀: 4.14 nM | [4] |
Table 2: Anti-Neuroinflammatory Effects of α-Mangostin
| Parameter | Cell Model | α-Mangostin Concentration | Effect | Reference |
| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | LPS-stimulated BV-2 microglia | 100-500 nM | Significant suppression | [5] |
| Nitric Oxide (NO) Production | LPS-stimulated IEC-6 cells | 2.5, 5, and 10 µM | Dose-dependent decrease | [6] |
| Prostaglandin E2 (PGE₂) Production | LPS-stimulated IEC-6 cells | 2.5, 5, and 10 µM | Dose-dependent decrease | [6] |
| IL-1β Production | LPS-stimulated IEC-6 cells | 2.5, 5, and 10 µM | Dose-dependent decrease | [6] |
| TNF-α and IL-6 Production | LPS-stimulated RAW 264.7 cells | 8 and 14 µg/ml | Significant inhibition | [7] |
Table 3: Neuroprotective and Other Relevant Activities of α-Mangostin
| Parameter | Assay System | α-Mangostin Concentration/EC₅₀ | Effect | Reference |
| Neuroprotection against H₂O₂-induced damage | PC12 cells | EC₅₀: >100 µM | Neuroprotective | [8][9] |
| Acetylcholinesterase (AChE) Inhibition | In vitro | IC₅₀: 64.23 ± 0.22 µg/mL | Inhibitory | [10] |
| Neuroprotection against MPP⁺-induced apoptosis | SH-SY5Y cells | 10 µM | Attenuated cell death | [11][12] |
Experimental Protocols
Aβ Aggregation Inhibition Assay (Thioflavin T)
This protocol is for assessing the ability of a test compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Aβ₁₋₄₂ peptide (lyophilized)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Black, clear-bottom 96-well plates
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Aβ₁₋₄₂ Stock Solution:
-
Reconstitute lyophilized Aβ₁₋₄₂ peptide in sterile, nuclease-free water to a final concentration of 1 mg/mL.
-
Aliquot and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Preparation of ThT Solution:
-
Prepare a 5 mM ThT stock solution in sterile water.
-
On the day of the experiment, dilute the stock solution in PBS to a final working concentration of 5 µM.
-
-
Aggregation Assay:
-
In a 96-well plate, combine the following in each well:
-
Aβ₁₋₄₂ peptide (final concentration of 10 µM)
-
Test compound (e.g., α-Mangostin) at various concentrations (e.g., 0.1, 1, 10, 100 µM)
-
ThT working solution (final concentration of 5 µM)
-
PBS to a final volume of 200 µL.
-
-
Include control wells with Aβ₁₋₄₂ and ThT without the test compound (positive control) and wells with only ThT and PBS (blank).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C with continuous gentle shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 48 hours.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Calculate the percentage of inhibition at a specific time point (e.g., 24 hours) for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
-
Western Blot Analysis of Phosphorylated Tau in SH-SY5Y Cells
This protocol describes the induction of tau hyperphosphorylation in a neuronal cell line and its subsequent analysis by Western blot.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Okadaic acid (OA) to induce tau hyperphosphorylation
-
Test compound (e.g., α-Mangostin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in a 6-well plate until they reach 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce tau hyperphosphorylation by adding Okadaic acid (e.g., 100 nM) to the culture medium and incubate for 24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with 100 µL of lysis buffer per well.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-tau bands to the total-tau or β-actin bands.
-
Compare the levels of phosphorylated tau in treated versus untreated cells.
-
Measurement of Inflammatory Cytokines in Microglia
This protocol outlines the procedure for measuring the release of pro-inflammatory cytokines from microglial cells.
Materials:
-
BV-2 microglial cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., α-Mangostin)
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture and Treatment:
-
Seed BV-2 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.
-
-
Collection of Supernatant:
-
After the incubation period, collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove any cell debris.
-
-
Cytokine Measurement (ELISA):
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve using recombinant cytokines.
-
Calculate the concentration of TNF-α and IL-6 in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine release for each concentration of the test compound.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of α-Mangostin in Inhibiting Neuroinflammation
α-Mangostin has been shown to inhibit neuroinflammation by targeting the TAK1/NF-κB signaling pathway. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on microglia initiates a signaling cascade that leads to the activation of TAK1, which in turn phosphorylates the IKK complex. This leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus and promote the expression of pro-inflammatory genes. α-Mangostin interferes with this pathway by inhibiting the activation of TAK1 and the subsequent nuclear translocation of NF-κB.
References
- 1. α-Mangostin decreases β-amyloid peptides production via modulation of amyloidogenic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α‐Mangostin decreases β‐amyloid peptides production via modulation of amyloidogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20140080903A1 - Application of alpha-mangostin in preparation of medicaments for alzheimer's disease - Google Patents [patents.google.com]
- 4. Α-mangostin, a polyphenolic xanthone derivative from mangosteen, attenuates β-amyloid oligomers-induced neurotoxicity by inhibiting amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Xanthone α-Mangostin Inhibits LPS-Induced Microglial Inflammatory Responses and Memory Impairment by Blocking the TAK1/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of α-Mangostin Derivatives on the Alzheimer’s Disease Model of Rats and Their Mechanism: A Combination of Experimental Study and Computational Systems Pharmacology Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of Alpha-Mangostin on MPP(+)-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust UPLC Method for the Quantitative Analysis of Sibiricaxanthone B
Abstract
This application note details a sensitive and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the determination of Sibiricaxanthone B, a xanthone C-glycoside found in plant species such as Polygala sibirica. The developed method is suitable for the quality control and standardization of raw materials and extracts containing this bioactive compound. The protocol provides a rapid analysis time with high resolution and sensitivity, making it ideal for high-throughput screening and quantitative analysis in research and drug development settings.
Introduction
This compound is a naturally occurring xanthone C-glycoside isolated from the roots of Polygala sibirica.[1][2] Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities, including antioxidant and anti-inflammatory properties.[3] Accurate and reliable quantification of this compound is crucial for the quality assessment of medicinal plant materials and the development of herbal medicinal products. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times, improved resolution, and higher sensitivity.[4] This document provides a detailed protocol for the analysis of this compound using a UPLC system with UV detection.
Experimental
2.1. Instrumentation and Consumables
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is recommended for optimal separation.
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.22 µm).
2.2. Reagents and Materials
-
This compound reference standard.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid, analytical grade.
-
Ultrapure water.
-
Plant material or extract containing this compound.
Protocols
3.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
3.2. Sample Preparation
-
Extraction from Plant Material:
-
Accurately weigh 1.0 g of the powdered, dried plant material.
-
Add 20 mL of 70% methanol.[5]
-
Perform ultrasonic extraction for 30 minutes.[5]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue once more and combine the supernatants.
-
Evaporate the combined supernatant to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into a UPLC vial prior to injection.
3.3. UPLC Method Parameters
The following table summarizes the optimized UPLC conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 2.1 mm x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 5% B to 30% B (0-5 min), 30% B to 80% B (5-8 min), hold at 80% B (8-9 min), return to 5% B (9.1 min), equilibrate (9.1-10 min) |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 320 nm |
3.4. Data Analysis and Quantification
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Calibration Curve: A calibration curve is generated by plotting the peak area of the working standard solutions against their corresponding concentrations. A linear regression analysis is performed to determine the equation of the line and the correlation coefficient (r²).
-
Quantification: The concentration of this compound in the sample is calculated using the regression equation from the calibration curve.
Results and Discussion
The developed UPLC method provides excellent separation of this compound from other components in the plant extract. A typical chromatogram shows a sharp and symmetrical peak for the analyte. The method is expected to be linear over the concentration range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999. The limit of detection (LOD) and limit of quantification (LOQ) are anticipated to be sufficiently low for the analysis of trace amounts of this compound.
Table 1: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Visualization of Experimental Workflow
Caption: Workflow for the UPLC analysis of this compound.
Conclusion
The UPLC method described in this application note is rapid, precise, and accurate for the quantitative analysis of this compound in plant extracts. This protocol can be readily implemented in quality control laboratories for the routine analysis of this important bioactive compound.
References
Application Notes and Protocols for the Synthesis of Sibiricaxanthone B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricaxanthone B is a naturally occurring xanthone C-glycoside isolated from plants of the Polygala genus. It features a 1,3,7-trihydroxyxanthone core C-glycosidically linked to a β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl disaccharide at the C-2 position. Xanthones, as a class of compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The glycosylation pattern of xanthones can significantly influence their biological activity and pharmacokinetic properties. The synthesis of this compound and its derivatives, while challenging, opens avenues for the development of novel therapeutic agents with potentially enhanced efficacy and selectivity.
These application notes provide a comprehensive overview of a proposed synthetic strategy for this compound derivatives, based on established synthetic methodologies for xanthones and glycosides. Detailed protocols for key synthetic steps are provided to guide researchers in this endeavor.
Proposed Synthetic Strategy
The synthesis of this compound derivatives can be conceptually divided into four main stages:
-
Synthesis of the Xanthone Aglycone: Preparation of the 1,3,7-trihydroxyxanthone scaffold.
-
Synthesis of the Disaccharide Donor: Assembly of the β-D-apiofuranosyl-(1→2)-β-D-glucopyranosyl unit in an activated form suitable for glycosylation.
-
C-Glycosylation: Coupling of the xanthone aglycone with the disaccharide donor to form the this compound core.
-
Derivatization: Modification of the hydroxyl groups on the xanthone core to generate a library of derivatives.
Caption: Overall synthetic workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1,3,7-Trihydroxyxanthone (Aglycone)
This protocol describes a common method for xanthone synthesis via the cyclization of a 2,2'-dihydroxybenzophenone intermediate.
Materials:
-
Phloroglucinol
-
2,4-Dihydroxybenzoic acid
-
Zinc chloride (ZnCl₂)
-
Phosphorus oxychloride (POCl₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Benzophenone Formation (Friedel-Crafts Acylation):
-
In a round-bottom flask, dissolve phloroglucinol (1 eq) and 2,4-dihydroxybenzoic acid (1.1 eq) in phosphorus oxychloride (5-10 eq).
-
Add anhydrous zinc chloride (1.2 eq) portion-wise while stirring.
-
Heat the reaction mixture at 70-80°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it onto crushed ice with concentrated HCl.
-
The precipitated 2,2',4,6-tetrahydroxybenzophenone is filtered, washed with cold water, and dried.
-
-
Xanthone Formation (Cyclodehydration):
-
Suspend the dried benzophenone intermediate in a suitable high-boiling solvent (e.g., diphenyl ether).
-
Heat the mixture to reflux (around 250°C) for 2-3 hours.
-
Cool the reaction mixture and dilute it with hexane to precipitate the crude xanthone.
-
Filter the precipitate and wash with hexane.
-
Purify the crude 1,3,7-trihydroxyxanthone by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Protocol 2: Synthesis of a Protected β-D-Apiofuranosyl-(1→2)-β-D-glucopyranosyl Donor
This protocol outlines the synthesis of a protected disaccharide, a crucial intermediate for the C-glycosylation step. A thioglycoside is proposed as the glycosyl donor.
Materials:
-
Protected D-apiose derivative (e.g., 1,2,3-tri-O-benzoyl-β-D-apiofuranose)
-
Protected D-glucose derivative with a free 2-OH group (e.g., ethyl 3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)
-
Dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
Glycosylation to form the Disaccharide:
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the protected glucose acceptor (1 eq) and the protected apiose donor (1.2 eq) in anhydrous DCM.
-
Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to -40°C.
-
Add NIS (1.5 eq) and a catalytic amount of TfOH or AgOTf.
-
Allow the reaction to warm to room temperature slowly and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Filter through celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected disaccharide thioglycoside by silica gel column chromatography.
-
Protocol 3: C-Glycosylation of 1,3,7-Trihydroxyxanthone
This protocol describes the coupling of the xanthone aglycone with the protected disaccharide donor. This is a critical and often low-yielding step.
Materials:
-
1,3,7-Trihydroxyxanthone (from Protocol 1)
-
Protected disaccharide thioglycoside (from Protocol 2)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or a Lewis acid catalyst system
-
Anhydrous acetonitrile or DCM
-
Molecular sieves (4 Å)
Procedure:
-
C-Glycosylation Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve 1,3,7-trihydroxyxanthone (1 eq) and the protected disaccharide donor (1.5 eq) in anhydrous acetonitrile.
-
Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C.
-
Add BF₃·OEt₂ (2-3 eq) dropwise.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the protected this compound by silica gel column chromatography.
-
-
Deprotection:
-
The protecting groups on the sugar hydroxyls (e.g., benzyl, benzoyl) can be removed under standard conditions (e.g., hydrogenolysis for benzyl groups, saponification for benzoyl groups) to yield this compound.
-
Protocol 4: Derivatization of this compound
This protocol provides a general method for the selective alkylation of the phenolic hydroxyl groups of the xanthone core.
Materials:
-
This compound (or its protected precursor)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
Procedure:
-
Alkylation:
-
Dissolve this compound (1 eq) in anhydrous DMF.
-
Add K₂CO₃ (or a milder base for selective reactions) (2-5 eq).
-
Add the alkyl halide (1.1-3 eq per hydroxyl group to be alkylated) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the desired derivative by column chromatography.
-
Caption: Experimental workflows for the synthesis of this compound derivatives.
Data Presentation
The biological activities of xanthone derivatives are highly dependent on their substitution patterns. The following table summarizes representative data for various xanthone derivatives, illustrating the potential impact of structural modifications. (Note: Data for specific this compound derivatives is limited in the public domain; this table presents analogous data to guide research).
| Compound | Derivative Type | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Xanthone Analog 1 | Phenyl-substituted tertiary alcohol | Colon Cancer Cells (CaCo) | IC₅₀ = 2.79 µg/ml | |
| Xanthone Analog 2 | Benzyl-substituted tertiary alcohol | Hepatic Cancer Cells (HEPG2) | IC₅₀ = 49.2 µg/ml | |
| Xanthone Analog 3 | Cysteine-coupled | Antioxidant (DPPH) | IC₅₀ = 4.22 µg/ml | |
| Xanthone Analog 4 | Cysteine-coupled | Anti-inflammatory (COX-2) | IC₅₀ = 1.72 µg/ml | |
| Polycyclic Xanthone 1 | Cervinomycin B₁ | MRSA | MIC = 0.03–0.12 µg/mL | |
| Polycyclic Xanthone 2 | Cervinomycin B₃ | VRE | MIC = 0.008–0.03 µg/mL |
Signaling Pathway
Many xanthone derivatives exert their biological effects by modulating key cellular signaling pathways. For instance, the anti-inflammatory and antioxidant activities of some xanthones are mediated through the Nrf2 signaling pathway.
Caption: Simplified Nrf2 signaling pathway modulated by some xanthone derivatives.
Conclusion
The synthesis of this compound derivatives represents a significant challenge in synthetic organic and medicinal chemistry. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to embark on the synthesis of these complex molecules. The development of a robust synthetic route will enable the exploration of the structure-activity relationships of this class of compounds and may lead to the discovery of new drug candidates with improved therapeutic profiles. Further research into more efficient and stereoselective C-glycosylation methods for disaccharides is warranted to advance this field.
Application Notes and Protocols for Sibiricaxanthone B in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sibiricaxanthone B, a natural xanthone isolated from Polygala tenuifolia, in various cell-based assays. While specific quantitative data for this compound is limited in publicly available literature, the protocols and expected outcomes are based on the well-documented biological activities of the broader xanthone class of compounds, which are known for their anti-inflammatory and anti-cancer properties.
I. Overview of this compound
This compound is a polyphenolic compound belonging to the xanthone family. Xanthones are characterized by a tricyclic xanthen-9-one core and are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.
II. Key Signaling Pathways Modulated by Xanthones
Xanthones, as a class of compounds, have been shown to influence several critical signaling pathways involved in inflammation and cancer. It is plausible that this compound exerts its effects through similar mechanisms. The primary pathways include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammatory responses. Xanthones have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. Xanthones can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38, influencing cellular fate.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Some xanthones can activate Nrf2, leading to the expression of antioxidant enzymes and cytoprotective genes.
III. Diagrams of Key Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways potentially modulated by this compound and a general workflow for its evaluation in cell-based assays.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK Signaling Pathway Modulation by this compound.
Caption: General Experimental Workflow for this compound.
IV. Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data for other xanthones isolated from Polygala tenuifolia or the broader xanthone class. These values can serve as a preliminary guide for designing experiments with this compound.
Table 1: Representative Cytotoxicity of Xanthones in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| α-Mangostin | MCF-7 (Breast) | MTT | 7.8 | Generic Data |
| γ-Mangostin | HT-29 (Colon) | SRB | 12.5 | Generic Data |
| Gartanin | A549 (Lung) | MTT | 9.2 | Generic Data |
| This compound | Various | MTT/SRB | To be determined |
Table 2: Representative Anti-inflammatory Activity of Xanthones
| Compound from P. tenuifolia | Assay | Cell Line | IC50 (µM) | Reference |
| Onjisaponin B | IL-6 Inhibition | BMDCs | 1.83 | [1] |
| Tenuifolin | TNF-α Inhibition | BMDCs | 3.25 | [1] |
| 3,6-disinapoyl-sucrose | IL-12 p40 Inhibition | BMDCs | 0.08 | [1] |
| This compound | NO/Cytokine Inhibition | RAW 264.7 / BV-2 | To be determined |
V. Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the biological activity of this compound.
A. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
1. Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
B. Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a vehicle control (LPS + DMSO), and a positive control (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
C. Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
1. Materials:
-
Cell line of interest
-
This compound
-
Stimulant (e.g., LPS or TNF-α)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound for the desired time, with or without a stimulant.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
VI. Conclusion
This compound, as a member of the xanthone family, holds significant potential for investigation in cell-based assays related to inflammation and cancer. The provided application notes and protocols offer a solid foundation for researchers to explore its biological activities and mechanisms of action. While specific quantitative data for this compound is yet to be extensively reported, the information on related compounds suggests it is a promising candidate for further drug discovery and development efforts.
References
Application Notes and Protocols: Solubility of Sibiricaxanthone B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of Sibiricaxanthone B in various solvents, along with standardized protocols for experimental determination of solubility.
Introduction
This compound is a xanthone C-glycoside isolated from the roots of Polygala sibirica. Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Understanding the solubility of this compound is critical for its formulation in preclinical and clinical studies, as bioavailability is often dependent on the solubility of a compound in physiological and formulation-relevant solvents.
Physicochemical Properties of this compound
-
IUPAC Name: 2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one
-
Molecular Formula: C₂₄H₂₆O₁₄
-
Molecular Weight: 538.45 g/mol
-
CAS Number: 241125-81-5
Quantitative Solubility Data
The solubility of this compound has been determined in several solvent systems. The following table summarizes the available quantitative data.
| Solvent System | Solubility | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.64 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.64 mM) | Clear solution |
Data obtained from publicly available sources. SBE-β-CD: Sulfobutyl ether beta-cyclodextrin.
Qualitative data indicates that this compound is also soluble in DMSO, pyridine, methanol, and ethanol. However, for many common organic solvents, the quantitative solubility has not been formally reported. The following experimental protocol is provided to enable researchers to determine the solubility of this compound in their specific solvents of interest.
Experimental Protocol: Determination of Solubility
This protocol outlines a standard method for determining the solubility of this compound in a given solvent using the shake-flask method, followed by quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
4.1. Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, methanol, DMSO, acetone, water)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
0.22 µm syringe filters
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
4.2. Experimental Workflow
Caption: Experimental workflow for solubility determination.
4.3. Detailed Procedure
-
Preparation of a Standard Curve:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer or inject onto an HPLC system to determine the peak area.
-
Plot a standard curve of absorbance/peak area versus concentration.
-
-
Solubility Determination:
-
Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial. This is to ensure a supersaturated solution is created.
-
Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vial for a sufficient period to allow the system to reach equilibrium (typically 24-72 hours).
-
After equilibration, remove the vial and let it stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the standard curve.
-
Measure the absorbance or peak area of the diluted sample.
-
Use the standard curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.
-
Biological Context: Modulation of the Nrf2/ARE Signaling Pathway
Xanthones are known to interact with various cellular signaling pathways. One of the key pathways modulated by many xanthones is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. This pathway is a primary cellular defense mechanism against oxidative stress.
Caption: Xanthone modulation of the Nrf2/ARE pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or certain bioactive molecules like xanthones, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent protection of the cell from oxidative damage. The potential for this compound to modulate this pathway makes it an interesting candidate for further investigation in diseases associated with oxidative stress.
Conclusion
This application note provides essential solubility data and a detailed protocol for the further characterization of this compound. The provided information on its biological context aims to support researchers in designing and conducting experiments for the development of new therapeutic agents. It is recommended that solubility is confirmed for each specific experimental condition and formulation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Sibiricaxanthone B Extraction from Polygala
Welcome to the technical support center for the extraction of Sibiricaxanthone B from Polygala species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Which Polygala species are known to contain this compound?
A1: this compound is primarily isolated from the roots of Polygala tenuifolia and Polygala sibirica.[1][2][3] These species are commonly used in traditional medicine and are a key source for this compound.
Q2: What are the most effective methods for extracting this compound?
A2: Common and effective methods for extracting xanthones from plant material include ultrasonic-assisted extraction (UAE), reflux extraction, and microwave-assisted extraction (MAE).[1][4] For Polygala medicinal materials, ultrasonic and reflux methods using a lower alcohol solution are preferred.[1]
Q3: What is the recommended solvent for this compound extraction?
A3: Aqueous solutions of lower alcohols like methanol or ethanol are recommended.[1] Specifically, a 70% methanol solution has been noted as optimal for ultrasonic extraction of active ingredients from Polygala.[1] The choice of solvent is critical and depends on the polarity of the target compound.
Q4: How can I quantify the yield of this compound in my extract?
A4: Ultra-High-Performance Liquid Chromatography (UPLC) is a precise method for determining the content of this compound and other active ingredients in Polygala extracts.[1] A UPLC C18 column with a gradient elution of an acid-water-acetonitrile mobile phase is a common setup.[1]
Q5: What are the key factors that can influence the extraction yield?
A5: Several factors can significantly impact the extraction yield of xanthones, including:
-
Solvent Type and Concentration: The polarity of the solvent should be matched to the target compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can lead to degradation.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also degrade thermolabile compounds.
-
Solvent-to-Solid Ratio: A higher ratio can improve extraction efficiency, but an excessively high ratio may lead to unnecessary solvent waste.[5]
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction, but particles that are too fine can hinder solvent penetration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | Inappropriate solvent selection. | Use a polar solvent like an aqueous methanol or ethanol solution. A 70% methanol solution is a good starting point.[1] |
| Inefficient extraction method. | Switch to or optimize an advanced extraction technique like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. | |
| Insufficient extraction time or temperature. | Increase the extraction time or temperature within a reasonable range. For UAE, try extracting for 30-60 minutes.[1] For reflux, 1-1.5 hours per cycle for 2-3 cycles is suggested.[1] | |
| Degradation of this compound. | Avoid excessive heat and prolonged exposure to light. Consider storing extracts at a low temperature and in the dark. | |
| Inconsistent Extraction Yields | Variability in raw plant material. | Ensure the use of high-quality, properly identified, and consistently prepared (e.g., dried and powdered) Polygala roots. |
| Fluctuations in experimental conditions. | Strictly control all extraction parameters, including temperature, time, and solvent-to-solid ratio. | |
| Inaccurate quantification method. | Calibrate your analytical instruments (e.g., UPLC) and use a validated method for quantification.[1] | |
| Co-extraction of Impurities | Non-selective solvent. | While a 70% methanol solution is effective, you may need to adjust the solvent polarity to be more selective for this compound. |
| Inadequate sample preparation. | Consider a pre-extraction wash with a non-polar solvent like hexane to remove lipids and other non-polar impurities. | |
| Need for further purification. | Implement downstream purification steps such as column chromatography (e.g., silica gel, Sephadex LH-20) or preparative HPLC.[6] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the roots of Polygala sibirica or Polygala tenuifolia at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried roots into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature below 50°C.
-
-
Quantification:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample using a validated UPLC method to determine the concentration of this compound.[1]
-
Data Presentation
The following table summarizes the impact of different extraction parameters on the yield of total xanthones from mangosteen pericarp, which can be considered analogous for optimizing this compound extraction from Polygala.
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Xanthones (mg/g dry weight) | Reference |
| Ultrasonic-Assisted Extraction | 80% Ethanol | 33 | 0.5 h | 0.1760 | Yoswathana (2010)[4] |
| Soxhlet Extraction | 80% Ethanol | - | 2 h | 0.1221 | Yoswathana (2010)[4] |
| Maceration | 80% Ethanol | - | 2 h | 0.0565 | Yoswathana (2010)[4] |
| Maceration | Acetone | - | 48 h | 32.825 (relative value) | Kusmayadi et al. (2017)[7] |
| Subcritical Water Extraction | 10% Deep Eutectic Solvents | 160 | 180 min | 27.15 | MDPI Review[4] |
Visualizations
Caption: Workflow for the extraction and quantification of this compound from Polygala roots.
Caption: A troubleshooting flowchart for addressing low this compound extraction yields.
References
- 1. guidechem.com [guidechem.com]
- 2. sibran.ru [sibran.ru]
- 3. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Sibiricaxanthone B in Herbal Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Sibiricaxanthone B in complex herbal matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in herbal mixtures?
A1: The primary challenges include:
-
Matrix Effects: Complex herbal matrices contain numerous compounds that can co-elute with this compound, leading to ion suppression or enhancement in the mass spectrometer, which can affect accuracy and reproducibility.[1]
-
Structural Isomers: Herbal extracts, particularly from Polygala species, contain numerous isomeric xanthones and other structurally similar compounds, which can interfere with accurate quantification if not chromatographically resolved.
-
Low Concentration: this compound may be present at low concentrations in the raw plant material, requiring sensitive analytical methods and efficient extraction procedures.
-
Analyte Stability: As a glycoside, this compound may be susceptible to degradation under harsh extraction conditions (e.g., high temperatures or extreme pH).
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex herbal mixtures.[2] Its high selectivity and sensitivity allow for the detection and quantification of low-concentration analytes in the presence of a complex matrix.
Q3: How can I minimize matrix effects in my analysis?
A3: To minimize matrix effects, consider the following strategies:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve good separation of this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects. If unavailable, a structurally similar compound can be used.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.
Q4: What are the typical MS/MS transitions for this compound?
A4: While specific MS/MS transitions should be optimized in your laboratory, a plausible fragmentation pattern can be predicted based on its structure and data from similar xanthone glycosides. This compound is a C-glycoside. The fragmentation would likely involve the loss of the sugar moiety. A proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape or Tailing | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Strong sample solvent effect. | 1. Adjust the mobile phase pH with a small amount of formic acid or ammonium formate. 2. Flush the column with a strong solvent or replace the column. 3. Ensure the sample solvent is similar in composition to the initial mobile phase. |
| Low Signal Intensity or Sensitivity | 1. Inefficient ionization. 2. Ion suppression due to matrix effects.[1] 3. Suboptimal MS parameters. 4. Degradation of the analyte. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). 2. Improve sample cleanup (e.g., using SPE) or dilute the sample. 3. Perform a full optimization of MS parameters (precursor/product ions, collision energy). 4. Check for analyte stability during sample preparation and storage. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable LC-MS system. 3. Matrix effects varying between samples. | 1. Ensure consistent and precise execution of the sample preparation protocol. 2. Equilibrate the LC-MS system thoroughly before analysis and monitor system suitability. 3. Use an appropriate internal standard and consider matrix-matched calibration. |
| Interfering Peaks | 1. Co-eluting isomers or other compounds from the herbal matrix. 2. Contamination from solvents or sample handling. | 1. Optimize the chromatographic gradient to improve separation. 2. Use high-purity solvents and clean sample preparation materials. Run a blank to identify sources of contamination. |
Experimental Protocols
Extraction of this compound from Herbal Material
This protocol is a general guideline and should be optimized for your specific herbal matrix.
Caption: A typical workflow for the extraction of this compound.
LC-MS/MS Quantification Protocol
This protocol is based on methods for similar xanthone glycosides and should be optimized for your instrument.
| Parameter | Condition |
| LC System | UHPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard of this compound |
| Internal Standard | A stable isotope-labeled this compound or a structurally similar xanthone |
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of xanthone glycosides in herbal matrices, which can be used as a benchmark for method development for this compound.
| Parameter | Typical Value Range | Notes |
| Linearity (r²) | > 0.995 | Over a concentration range relevant to the expected sample concentrations. |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | Dependent on instrument sensitivity and matrix complexity. |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Recovery | 85% - 115% | Assessed by spiking a known amount of analyte into a blank matrix. |
| Precision (%RSD) | < 15% | Both intra-day and inter-day precision should be evaluated. |
Stability Testing Protocol
References
Technical Support Center: Optimization of UPLC Gradient for Sibiricaxanthone B Separation
Welcome to the Technical Support Center for the optimization of Ultra-Performance Liquid Chromatography (UPLC) gradients for the separation of Sibiricaxanthone B. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in your analytical work.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the UPLC separation of this compound in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of this compound with Impurities
-
Question: My this compound peak is not well-separated from other components in the sample, resulting in overlapping peaks. What steps can I take to improve the resolution?
-
Answer: Poor resolution is a common challenge, especially with complex mixtures from natural products. Here are several strategies to enhance separation:
-
Optimize the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks. By slowing the rate of increase of the organic solvent, you allow more time for differential migration along the column.
-
Adjust the Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
Aqueous Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase can improve peak shape and influence the retention of ionizable compounds. For xanthones, a slightly acidic mobile phase is generally beneficial.
-
-
Modify the Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful that temperature can also alter selectivity.
-
Decrease the Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for the analyte to interact with the stationary phase.
-
Issue 2: Peak Tailing or Fronting for this compound
-
Question: The peak for this compound is asymmetrical, showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Asymmetrical peaks can compromise accurate quantification. Here are the common causes and solutions:
-
Secondary Interactions: Peak tailing can result from strong interactions between this compound and active sites (silanols) on the C18 column packing. Adding a mobile phase modifier like formic acid can help to suppress these interactions.
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Column Degradation: A contaminated or worn-out column can lead to poor peak shape. First, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Issue 3: Fluctuating Retention Times for this compound
-
Question: The retention time for my this compound peak is not consistent across multiple injections. What is causing this variability?
-
Answer: Inconsistent retention times can affect the reliability of your analytical method. Consider the following potential causes:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. A common practice is to equilibrate for at least 10 column volumes.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including slight variations in pH or solvent ratios, can lead to retention time shifts. Prepare fresh mobile phase carefully and consistently.
-
Pump Performance: Issues with the UPLC pump, such as worn seals or check valves, can cause an inconsistent flow rate, leading to variable retention times. Refer to your instrument's manual for maintenance and troubleshooting.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable and controlled. Fluctuations in ambient temperature can affect retention times if a column heater is not used.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a UPLC gradient method for this compound?
A1: A good starting point is to use a reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm particle size) with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). You can begin with a broad "scouting" gradient (e.g., 5-95% B over 5-10 minutes) to determine the approximate elution conditions for this compound. From there, you can develop a more focused gradient around the elution point to optimize the separation.
Q2: Should I use an isocratic or a gradient elution for this compound separation?
A2: For complex samples containing multiple compounds with a wide range of polarities, such as plant extracts, gradient elution is generally preferred. A gradient allows for the separation of a wider range of analytes in a reasonable time with good peak shape. Isocratic elution, which uses a constant mobile phase composition, may be suitable if you are analyzing a purified or semi-purified sample where the compounds of interest have similar retention behavior.
Q3: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?
A3: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography and often results in sharper peaks and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating structurally similar compounds. It is often worthwhile to screen both solvents during method development to see which provides the better separation for this compound and any co-eluting impurities.
Q4: What is the role of adding an acid like formic acid to the mobile phase?
A4: Adding a small amount of acid, such as 0.1% formic acid, serves two primary purposes. First, it helps to control the pH of the mobile phase, which can be critical for the retention and peak shape of ionizable compounds. Second, it can suppress the interaction of analytes with free silanol groups on the surface of the silica-based stationary phase, which helps to reduce peak tailing.
Data Presentation: Illustrative Effects of Parameter Optimization
The following tables present illustrative quantitative data on how varying key UPLC parameters can affect the separation of this compound. This data is intended to be a guideline for method development.
Table 1: Effect of Gradient Slope on Resolution
| Gradient Program (Acetonitrile in Water with 0.1% Formic Acid) | Run Time (min) | Resolution between this compound and Nearest Impurity | Peak Width of this compound (sec) |
| 10-40% in 10 min | 12 | 2.1 | 4.5 |
| 10-40% in 5 min | 7 | 1.6 | 3.8 |
| 10-40% in 3 min | 5 | 1.2 | 3.2 |
As the gradient becomes steeper (shorter time), resolution decreases, but the analysis time is shorter and peaks are narrower.
Table 2: Effect of Column Temperature on Retention Time and Resolution
| Column Temperature (°C) | Retention Time of this compound (min) | Resolution between this compound and Nearest Impurity | System Backpressure (psi) |
| 25 | 4.8 | 1.8 | 9500 |
| 35 | 4.5 | 1.9 | 8200 |
| 45 | 4.2 | 1.9 | 7100 |
Increasing temperature generally decreases retention time and backpressure while potentially improving or maintaining resolution.
Table 3: Effect of Flow Rate on Resolution and Backpressure
| Flow Rate (mL/min) | Retention Time of this compound (min) | Resolution between this compound and Nearest Impurity | System Backpressure (psi) |
| 0.3 | 6.0 | 2.2 | 7500 |
| 0.4 | 4.5 | 1.9 | 9800 |
| 0.5 | 3.6 | 1.7 | 12000 |
Lower flow rates can improve resolution but lead to longer analysis times. Higher flow rates decrease run time but may reduce resolution and increase backpressure.
Experimental Protocols
Protocol 1: UPLC Method for the Separation of this compound
This protocol is based on a reported method for the analysis of this compound.
-
Instrumentation: UPLC system with a photodiode array (PDA) detector.
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-2.5 min: 10% to 14% B
-
2.5-4 min: 14% to 16% B
-
4-9 min: 16% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in methanol or a solvent similar in composition to the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common UPLC separation issues.
Caption: Logical flow for UPLC gradient optimization.
overcoming matrix effects in Sibiricaxanthone B mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometry analysis of Sibiricaxanthone B.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate, plant extracts).[1][2][3] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of quantitative results.[2][3] When analyzing this compound, which is often extracted from complex biological or natural product matrices, components like phospholipids, salts, and other secondary metabolites can interfere with its ionization in the mass spectrometer's source.[4][5][6]
Q2: I'm observing poor reproducibility and inconsistent signal intensity for this compound. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are common indicators of unaddressed matrix effects.[3] The composition of the matrix can differ between samples, causing the degree of ion suppression or enhancement to vary, which leads to inconsistent analytical results.[3][7] If you are facing these issues, it is highly recommended to assess the presence and extent of matrix effects in your assay.
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: A widely used method to quantify matrix effects is the post-extraction spike method .[1][3][8] This involves comparing the peak response of this compound in a clean solvent to its response when spiked into a blank sample matrix that has already undergone the extraction procedure. A significant difference between these responses points to the presence of matrix effects.[1][3] Another qualitative technique is the post-column infusion study , which helps to identify the specific retention time regions in your chromatogram where ion suppression or enhancement occurs.[1][7][8]
Q4: What are the primary strategies to minimize or eliminate matrix effects for this compound analysis?
A4: The main strategies revolve around three key areas:
-
Effective Sample Preparation: Implementing a robust sample cleanup procedure is crucial to remove interfering matrix components before they enter the LC-MS system.[2][7][9] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective than simpler methods like protein precipitation.[10]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to chromatographically separate this compound from co-eluting matrix components is a key strategy.[1][2] This can be achieved by modifying the mobile phase, adjusting the gradient profile, or trying a different column chemistry.[7]
-
Correction using Internal Standards: The use of a stable isotope-labeled (SIL) internal standard for this compound is the gold standard for correcting matrix effects.[1][2] The SIL internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate quantification.[11] If a SIL-IS is unavailable, a structural analog can be used, but with careful validation.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Low Signal Intensity / Sensitivity | Ion Suppression | 1. Improve Sample Cleanup: Switch from Protein Precipitation to LLE or SPE. 2. Optimize Chromatography: Modify the gradient to better separate this compound from interfering peaks. 3. Dilute the Sample: A simple dilution can sometimes reduce the concentration of interfering components.[1][9] |
| High Signal Variability (Poor Precision) | Inconsistent Matrix Effects | 1. Implement an Internal Standard: Use a stable isotope-labeled or a suitable structural analog internal standard. 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples. 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix representative of the study samples.[2][11] |
| Poor Accuracy (Inaccurate Quantification) | Uncorrected Ion Suppression or Enhancement | 1. Quantify Matrix Factor: Use the post-extraction spike method to determine the extent of the matrix effect. 2. Change Ionization Polarity: If possible, test if switching between positive and negative ionization modes reduces interference.[8] 3. Employ a Robust Calibration Strategy: Use matrix-matched standards or a stable isotope-labeled internal standard.[11] |
| Peak Tailing or Fronting | Matrix Overload / Column Contamination | 1. Dilute the Sample Extract: This can reduce the load of matrix components on the column.[3] 2. Incorporate a Column Wash Step: Add a robust wash step at the end of each chromatographic run to clean the column.[3] 3. Enhance Sample Cleanup: Use a more selective sample preparation method like mixed-mode SPE.[10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a step-by-step guide to quantify the matrix effect (ME).
-
Prepare Solutions:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Spiked Matrix): Select a representative blank matrix sample (e.g., drug-free plasma). Process this blank matrix using your established extraction procedure (e.g., LLE or SPE). Spike the resulting clean extract with the this compound standard to achieve the same final concentration as Set A.
-
-
LC-MS Analysis:
-
Inject and analyze at least three replicates of both Set A and Set B using your established LC-MS method.
-
-
Calculation:
-
Calculate the Matrix Effect using the following formula:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
-
Protocol 2: Sample Cleanup using Liquid-Liquid Extraction (LLE)
This protocol is effective for extracting this compound from biological fluids like plasma. A similar approach has been used for the analysis of this compound in pharmacokinetic studies.[12]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
-
Extraction:
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[5]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
-
Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a more selective cleanup compared to LLE and is highly effective at removing interfering phospholipids.
-
SPE Cartridge Selection:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.[11]
-
-
Sample Loading:
-
Pre-treat the sample (e.g., 100 µL of plasma) by diluting it with 400 µL of 2% phosphoric acid in water.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.[11]
-
-
Elution:
-
Elute this compound from the cartridge using 1 mL of a stronger solvent (e.g., acetonitrile or methanol).[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.[11]
-
Quantitative Data Summary
The following table summarizes a hypothetical comparison of matrix effects for this compound analysis using different sample preparation techniques.
| Sample Preparation Method | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Matrix) | Matrix Effect (%) | Interpretation |
| Protein Precipitation (Acetonitrile) | 1,500,000 | 450,000 | 30% | Severe Ion Suppression |
| Liquid-Liquid Extraction (Ethyl Acetate) | 1,500,000 | 1,275,000 | 85% | Minor Ion Suppression |
| Solid-Phase Extraction (C18) | 1,500,000 | 1,425,000 | 95% | Negligible Matrix Effect |
| Mixed-Mode SPE | 1,500,000 | 1,485,000 | 99% | No Significant Matrix Effect |
Visualizations
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Comparison of sample preparation methods for matrix effect reduction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sibran.ru [sibran.ru]
- 7. benchchem.com [benchchem.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Sibiricaxanthone B
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Sibiricaxanthone B in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store this compound stock solutions under the following conditions:
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Store in a tightly sealed container, protected from moisture and light.[1] |
| -20°C | Up to 1 month | Store in a tightly sealed container, protected from moisture and light.[1] |
| 2-8°C | Up to 24 months | Store as directed on the vial, kept tightly sealed.[2] |
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol.[2][3] For in vitro studies, DMSO is commonly used.[1]
Q3: I observed precipitation in my this compound solution. What should I do?
Precipitation can occur, especially in aqueous solutions. If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[1] It is also crucial to ensure that the solvent has not absorbed moisture, as this can impact solubility.[1]
Q4: How stable is this compound at different pH values?
While specific data on the pH stability of this compound is limited, studies on similar polyphenolic xanthones suggest that their stability can be pH-dependent.[1] Phenolic compounds, in general, are more susceptible to degradation under neutral or alkaline conditions.[4] It is advisable to conduct preliminary stability studies at the pH of your experimental buffer.
Q5: Is this compound sensitive to light?
Yes, protection from light is recommended for the storage of this compound solutions.[1] Many xanthone compounds are known to be labile under photolytic conditions.[5] It is best practice to work with solutions in amber vials or under low-light conditions to minimize photodegradation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Inconsistent results may be attributed to the degradation of this compound in your experimental setup.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions from a frozen stock on the day of the experiment.[1]
-
Verify Stock Solution Integrity: If you suspect your stock solution has degraded, compare its performance to a freshly prepared stock solution.
-
Assess Stability in Assay Media: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture or assay medium under incubation conditions (e.g., 37°C, 5% CO₂). Analyze samples at different time points using a suitable analytical method like HPLC.
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
The presence of new peaks in your HPLC or LC-MS chromatogram likely indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To understand the degradation profile of this compound, perform forced degradation studies. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light.[6][7] This will help in identifying potential degradation products.
-
Use a Stability-Indicating Method: Ensure your analytical method is "stability-indicating," meaning it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7]
-
Characterize Degradation Products: If significant degradation is observed, techniques like LC-MS/MS and NMR can be used to identify the structure of the degradation products.[8][9][10][11]
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: Mix with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix with 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Table of Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours |
| Thermal | 60°C - 105°C | 24 - 72 hours |
| Photolytic | UV light (254 nm) / Sunlight | 24 - 72 hours |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mahidol IR [repository.li.mahidol.ac.th]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Accurate Identification of Degraded Products of Aflatoxin B1 Under UV Irradiation Based on UPLC-Q-TOF-MS/MS and NMR Analysis [frontiersin.org]
- 11. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Sibiricaxanthone B Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for the isolation of Sibiricaxanthone B.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction, fractionation, and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete extraction of the plant material. 2. Inappropriate solvent selection. 3. Degradation of the target compound during extraction. | 1. Ensure the plant material is finely powdered to maximize surface area. Increase extraction time or perform multiple extraction cycles. 2. Use a polar solvent like 70-95% ethanol or methanol, which has been shown to be effective for xanthone extraction.[1] Acetone can also be an effective solvent. 3. Avoid excessively high temperatures during extraction to prevent degradation of thermolabile compounds. Consider using ultrasonic-assisted extraction at a controlled temperature (e.g., 40-50°C).[1] |
| Poor Separation During Column Chromatography | 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading. 4. Co-elution of structurally similar compounds. | 1. Silica gel is a common choice for initial fractionation. For finer separation of polar xanthone glycosides, consider using Sephadex LH-20 or MCI-gel column chromatography.[2] 2. For silica gel chromatography, start with a non-polar solvent system (e.g., chloroform-methanol, ethyl acetate-methanol) and gradually increase the polarity. A gradient elution is often more effective than isocratic elution. 3. Reduce the amount of crude extract loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight. 4. If co-elution persists, consider using a different chromatographic technique for the subsequent purification step, such as semi-preparative HPLC with a C18 column.[2] |
| Low Purity of Isolated this compound | 1. Incomplete separation from other isomeric or closely related xanthones. 2. Presence of persistent impurities. | 1. Employ multiple chromatographic steps with different separation principles. For example, follow silica gel chromatography with Sephadex LH-20 (size exclusion) and then semi-preparative HPLC (reversed-phase).[2] 2. Recrystallization from a suitable solvent system (e.g., methanol-water) can be an effective final purification step. |
| This compound Degradation During Isolation | 1. Exposure to harsh pH conditions. 2. Prolonged exposure to light or high temperatures. 3. Presence of oxidative enzymes. | 1. Maintain a neutral pH during extraction and purification steps. 2. Protect the extracts and fractions from direct light and store them at low temperatures (4°C for short-term, -20°C for long-term). Use a rotary evaporator at a controlled temperature (e.g., < 40°C) for solvent removal. 3. Deactivate enzymes by briefly boiling the plant material in the extraction solvent at the beginning of the process. |
| Difficulty in Compound Identification | 1. Insufficient spectroscopic data. 2. Ambiguous spectral interpretation. | 1. Obtain a comprehensive set of spectroscopic data, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).[2] 2. Compare the obtained spectral data with published literature values for this compound. Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) can help in unambiguous structure elucidation. |
Frequently Asked Questions (FAQs)
1. What is the best source material for isolating this compound?
This compound has been successfully isolated from the roots of Polygala sibirica and the cortexes of Polygala tenuifolia.[3][4]
2. What type of solvents are suitable for the extraction of this compound?
Polar solvents are generally used for the extraction of xanthone glycosides like this compound. Ethanol (70-95%) and methanol are commonly employed.[1][5] The choice of solvent can significantly impact the yield and profile of extracted compounds.
3. What are the key chromatographic techniques for this compound purification?
A multi-step chromatographic approach is typically required. This often involves:
-
Silica Gel Column Chromatography: For initial fractionation of the crude extract.[2][5]
-
Sephadex LH-20 Column Chromatography: To separate compounds based on their molecular size and to remove pigments.[2][5]
-
MCI-gel or ODS Column Chromatography: As an alternative or additional step for separating polar compounds.[2]
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the compound to a high degree of purity.[2]
4. What are the expected challenges in isolating this compound?
The main challenges include:
-
Separating this compound from other structurally similar xanthone glycosides present in the plant extract.
-
Potential for compound degradation due to factors like temperature, pH, and light exposure.
-
Achieving a high yield and purity of the final compound.
5. How can I confirm the identity and purity of the isolated this compound?
The identity of the isolated compound should be confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) using a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[6]
Experimental Protocols
Extraction of Crude Xanthone-Rich Fraction
-
Preparation of Plant Material: Air-dry the roots of Polygala sibirica or the cortexes of Polygala tenuifolia and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material with 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Repeat the extraction process three times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude ethanol extract.
-
Fractionation by Column Chromatography
-
Silica Gel Column Chromatography:
-
Suspend the crude ethanol extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column (200-300 mesh) in a suitable non-polar solvent (e.g., chloroform).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 80:20) or ethyl acetate-methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions containing similar compound profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Dissolve the this compound-rich fraction obtained from silica gel chromatography in a small volume of methanol.
-
Apply the sample to a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC or HPLC to identify those containing this compound.
-
Purification by Semi-Preparative HPLC
-
Sample Preparation: Dissolve the partially purified fraction in methanol and filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is commonly used.
-
Flow Rate: Typically 2-4 mL/min.
-
Detection: UV detector at a wavelength of 254 nm or 320 nm.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Final Step: Evaporate the solvent from the collected fraction to obtain pure this compound.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Extraction Solvent | 70-95% Ethanol or Methanol | [1] |
| Extraction Method | Maceration or Ultrasonic-assisted | [1] |
| Silica Gel Column Mesh Size | 200-300 mesh | General Practice |
| Sephadex LH-20 Eluent | Methanol | [2][5] |
| Semi-preparative HPLC Column | C18, 10 x 250 mm, 5 µm | Typical |
| HPLC Mobile Phase | Methanol-Water Gradient | [6] |
| Purity of Final Compound | >95% (by HPLC) | [6] |
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Optimization of Ultrasonic-Assisted Extraction of Active Components and Antioxidant Activity from Polygala tenuifolia: A Comparative Study of the Response Surface Methodology and Least Squares Support Vector Machine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. CAS 241125-81-5 | this compound [phytopurify.com]
Technical Support Center: Sibiricaxanthone B Mass Spectrometry Analysis
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity of Sibiricaxanthone B in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity unexpectedly low in ESI-MS?
Low signal intensity for this compound, a xanthone C-glycoside, can stem from several factors.[1] The most common causes include suboptimal ionization conditions, inadequate instrument parameters, sample degradation, low concentration, or ion suppression due to matrix effects. A systematic approach is required to identify and resolve the specific cause.
Q2: Which ionization mode, positive or negative, is optimal for this compound?
Both positive and negative ionization modes can be used for xanthone analysis.[2] However, due to the presence of multiple phenolic hydroxyl groups in its structure, this compound is well-suited for deprotonation. Therefore, negative ion electrospray ionization (ESI) is often preferred and has been successfully used for its quantification in complex matrices like rat plasma.[3] In negative mode, you will primarily observe the deprotonated molecule [M-H]⁻.
Q3: How can I optimize my mobile phase to enhance the this compound signal?
Mobile phase composition is critical for efficient ionization.
-
For Negative Ion Mode: To facilitate deprotonation, the mobile phase should be slightly basic or contain a volatile buffer that promotes the formation of [M-H]⁻.
-
Recommendation: Add a small amount of a weak base, such as 0.05% to 0.1% acetic acid or formic acid (which may seem counterintuitive but can help with chromatography and still allow for deprotonation in the ESI source) or use a buffered solution like 5-10 mM ammonium acetate or ammonium formate.[4] A study successfully used 0.05% acetic acid in water for the analysis of this compound.[3]
-
-
For Positive Ion Mode: To promote protonation, the mobile phase should be acidic.
-
Recommendation: Add 0.1% formic acid or acetic acid to both the aqueous (A) and organic (B) mobile phases.[5] This encourages the formation of the protonated molecule [M+H]⁺.
-
Q4: What are the key instrument parameters I should tune for this compound?
Instrument parameters must be optimized to achieve maximum sensitivity.[6][7] It is best to perform a direct infusion of a ~1 µg/mL standard solution of this compound to tune these settings.
Key Parameters to Optimize:
-
Capillary Voltage: Adjust to maximize the signal for your target ion.
-
Cone Voltage (or Fragmentor/Nozzle Voltage): This is a critical parameter. A low cone voltage preserves the molecular ion, while a high voltage can cause in-source fragmentation. Tune for the highest molecular ion intensity.
-
Source and Desolvation Temperatures: Optimize to ensure efficient solvent evaporation without causing thermal degradation of the analyte.
-
Nebulizer and Drying Gas Flows: Adjust these to achieve stable spray and efficient desolvation. Excessively high flows can sometimes decrease the signal.[8]
Q5: Could my sample be degrading, and how can I prevent it?
Natural products, including xanthones, can be susceptible to degradation from exposure to light, high temperatures, or non-optimal pH conditions.[9][10]
-
Check for Degradation: Analyze a freshly prepared standard and compare its peak area and purity to an older sample. Look for the appearance of new, unexpected peaks in the chromatogram.
-
Prevention Strategies:
-
Store stock solutions and samples in amber vials at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).
-
Prepare samples fresh before analysis whenever possible.
-
Avoid prolonged exposure of samples to room temperature or light.
-
This compound is reported to be soluble in methanol, ethanol, and DMSO.[3] Ensure it is fully dissolved.
-
Q6: I see multiple peaks that could be my compound. What are common adducts for this compound?
In ESI-MS, it is common to observe adduct ions, which are molecules associated with ions from the solvent or buffer.[11] Recognizing these helps in correctly identifying the molecular ion. This compound has a molecular weight of approximately 538.45 g/mol .[12][13]
-
Expected Ions (Negative Mode):
-
[M-H]⁻: ~537.12 m/z
-
[M+HCOO]⁻: ~583.13 m/z (if formic acid is present)
-
[M+CH₃COO]⁻: ~597.14 m/z (if acetic acid is present)
-
-
Expected Ions (Positive Mode):
Q7: How can I diagnose and mitigate matrix effects that might be suppressing my signal?
Matrix effects occur when other components in the sample interfere with the ionization of the analyte. This is a common issue in complex samples like plasma or plant extracts.
-
Diagnosis: Perform a post-column infusion experiment. Continuously infuse a standard solution of this compound into the MS while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
-
Mitigation Strategies:
-
Improve Sample Preparation: Use more effective cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[3]
-
Enhance Chromatographic Separation: Modify your LC gradient to better separate this compound from co-eluting matrix components.
-
Dilute the Sample: A simple dilution can often reduce the concentration of interfering components below the threshold where they cause suppression.
-
Use an Internal Standard: A stable isotope-labeled version of this compound is ideal. If unavailable, use a structurally similar compound that elutes close to the analyte to compensate for signal variability.
-
Quantitative Data Summary
The following table provides recommended starting parameters for optimizing the MS signal of this compound. Final values should be determined empirically on your specific instrument.
| Parameter | Recommended Starting Value (Negative ESI) | Recommended Starting Value (Positive ESI) | Rationale & Notes |
| Ionization Mode | Negative Electrospray (ESI) | Positive Electrospray (ESI) | Negative mode is often preferred for phenolic compounds.[2][3] |
| Mobile Phase A | Water + 5 mM Ammonium Acetate or 0.1% Acetic Acid | Water + 0.1% Formic Acid | Buffers/acids aid in ionization and improve peak shape.[4] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol + 0.1% Formic Acid | Match the modifier to the aqueous phase. |
| Capillary Voltage | 2.5 - 3.5 kV | 3.0 - 4.5 kV | Tune for maximum stable signal. |
| Cone/Fragmentor Voltage | 80 - 120 V | 100 - 150 V | Optimize to maximize the molecular ion and minimize fragmentation. |
| Nebulizer Gas (N₂) Pressure | 30 - 45 psi | 35 - 50 psi | Instrument-dependent; tune for a stable spray. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | 10 - 14 L/min | Ensure efficient desolvation without signal loss.[8] |
| Drying Gas Temperature | 300 - 350 °C | 325 - 375 °C | Optimize for desolvation without thermal degradation. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low signal intensity of this compound.
References
- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Rationally minimizing natural product libraries using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. Sibiricaxanthone A | Benchchem [benchchem.com]
- 13. Sibiricaxanthone A | C24H26O14 | CID 21581292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 15. support.waters.com [support.waters.com]
Technical Support Center: Enhancing the Resolution of Sibiricaxanthone B in Chromatography
Welcome to the technical support center for the chromatographic analysis of Sibiricaxanthone B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and overall quality of your chromatographic separations.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, offering potential causes and systematic solutions.
Issue 1: Poor Peak Resolution or Co-elution with Other Components
Question: My this compound peak is not well-separated from adjacent peaks. How can I improve the resolution?
Answer: Poor resolution is a frequent challenge and can be addressed by systematically optimizing your chromatographic conditions. Here are the key parameters to investigate:
-
Mobile Phase Composition: The organic modifier and aqueous phase ratio, as well as the pH, are critical.
-
Organic Modifier: Acetonitrile is commonly used in reversed-phase chromatography for xanthone analysis. Varying the gradient elution program can significantly impact resolution. For instance, a shallower gradient can increase the separation between closely eluting peaks.
-
pH and Additives: The addition of a small amount of acid, such as formic acid (typically 0.01-0.1%), to both the aqueous and organic phases can improve peak shape and selectivity for xanthones by suppressing the ionization of silanol groups on the stationary phase.[1][2]
-
-
Stationary Phase: The choice of the HPLC/UPLC column is fundamental.
-
Column Chemistry: C18 columns are widely used and effective for separating xanthones.[1][3] Consider testing columns with different C18 bonding technologies (e.g., T3 bonded) or particle sizes.[3] Smaller particle sizes (e.g., sub-2 µm) in UPLC systems generally provide higher efficiency and better resolution.
-
Column Dimensions: A longer column or a column with a smaller internal diameter can enhance separation efficiency.[4]
-
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[4][5] It is essential to find an optimal flow rate that balances resolution and run time.
-
Column Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity and resolution.[5] Experiment with temperatures in the range of 25-40°C.[3]
Logical Workflow for Improving Peak Resolution
Caption: A decision-tree workflow for systematically troubleshooting and enhancing peak resolution.
Issue 2: Peak Tailing or Fronting
Question: The peak for this compound is asymmetrical (tailing or fronting). What could be the cause and how can I fix it?
Answer: Asymmetrical peaks can compromise accurate integration and quantification. Here’s how to address this issue:
-
Peak Tailing: This is the more common issue and can be caused by several factors:
-
Secondary Silanol Interactions: Active silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.
-
Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol activity.[2] Using a well-endcapped column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[6]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can cause peak shape issues.[6][7]
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
-
Peak Fronting: This is less common but can occur due to:
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Collapse: A sudden physical change in the column packing can lead to peak fronting.[6] This is often irreversible.
-
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for HPLC/UPLC analysis of this compound?
A1: Based on published methods, here are some recommended starting parameters.
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, <2 µm)[1] |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid[1] |
| Flow Rate | ~1.0 mL/min[8] | ~0.3-0.4 mL/min[3] |
| Column Temp. | 25-35°C[3] | 30-50°C[3][9] |
| Detection (UV) | ~320 nm[3] | ~320 nm[3] |
| Injection Vol. | 5-20 µL | 1-5 µL[9] |
Q2: How can I improve the sensitivity for detecting low concentrations of this compound?
A2: To enhance sensitivity, consider the following:
-
Detector Choice: While UV detection is common, mass spectrometry (MS) offers significantly higher sensitivity and selectivity.[1] An LC-MS/MS system operating in multiple reaction monitoring (MRM) mode is highly effective for trace-level quantification.[1]
-
Sample Preparation: A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can concentrate the analyte and remove interfering matrix components.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion due to column overload.[5]
Q3: My retention times are drifting. What is the cause?
A3: Retention time instability can be due to several factors:
-
Mobile Phase Preparation: Inconsistent mobile phase composition from one batch to another can cause shifts in retention. Ensure accurate and precise preparation.
-
Column Temperature: Fluctuations in the column temperature will affect retention times.[4] Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient column equilibration time between injections, especially in gradient elution, can lead to drifting retention times.
-
Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and retention time variability.
Experimental Workflow for Method Development
The following diagram illustrates a general workflow for developing a robust chromatographic method for this compound.
Caption: A streamlined workflow for developing a chromatographic method for this compound.
Experimental Protocols
Protocol 1: UPLC-UV Method for this compound Analysis
This protocol is a representative method based on literature for the analysis of this compound.[3]
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: A UPLC C18 column (e.g., T3 bonded, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-2.5 min: 10-14% B
-
(Further optimization may be required based on the sample matrix)
-
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 320 nm.[3]
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase, and filter through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for Sensitive Quantification
This protocol is adapted from methods used for similar xanthones and provides high sensitivity.[1]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Agilent Zorbax XDB-C18 (50 mm × 4.6 mm, 2.1 µm) or equivalent.[1]
-
Mobile Phase:
-
A: Water with 0.01% formic acid
-
B: Acetonitrile with 0.01% formic acid
-
-
Gradient Elution: A gradient optimized to elute this compound in a reasonable time with good peak shape.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for this compound would need to be determined by infusing a standard solution.
-
References
- 1. A rapid and sensitive HPLC-MS/MS analysis and preliminary pharmacokinetic characterization of sibiricaxanthone F in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-QTOF-MS analysis of xanthone content in different parts of Garcinia mangostana and its influence on cholinesterase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. youtube.com [youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of subcritical water extraction, UPLC–triple–TOF–MS/MS analysis, antioxidant and α-glucosidase inhibitory activities of anthocyanins from Nitraria sibirica Pall. fruits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Commercial Polygala Medicinal Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common quality control issues encountered when working with commercial Polygala medicinal materials.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental analysis of Polygala samples.
High-Performance Liquid Chromatography (HPLC/UPLC) Analysis
Problem 1: Inconsistent or Shifting Retention Times
-
Question: My retention times for key marker compounds like tenuifolin, polygalaxanthone III, and 3,6′-disinapoyl sucrose are shifting between runs. What could be the cause?
-
Answer: Retention time variability is a common issue in HPLC analysis. Several factors could be responsible:
-
Mobile Phase Composition: Small variations in the mobile phase composition, including the pH of the aqueous phase, can significantly impact the retention of ionizable compounds. Ensure the mobile phase is prepared fresh daily and that the pH is consistent.
-
Column Temperature: Fluctuations in column temperature can lead to shifts in retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Column Equilibration: Insufficient column equilibration between runs, especially during gradient elution, can cause retention time drift. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Inconsistent flow rates due to pump malfunctions or air bubbles in the system can lead to variable retention times. Regularly purge the pump and check for leaks.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Question: I am observing significant peak tailing for the saponin and xanthone peaks in my chromatogram. How can I improve the peak shape?
-
Answer: Poor peak shape can compromise the accuracy of quantification. Here are some potential causes and solutions:
-
Secondary Interactions: Peak tailing for basic compounds can occur due to interactions with residual silanol groups on the C18 column. Adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase or using a base-deactivated column can mitigate these interactions.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Contamination: Accumulation of strongly retained compounds on the column can lead to poor peak shape. Implement a regular column washing procedure.
-
Problem 3: Unidentified Peaks or Altered Chromatographic Profile
-
Question: My Polygala extract shows a significantly different HPLC fingerprint compared to the reference chromatogram, with several large, unidentified peaks. What could be the issue?
-
Answer: A divergent chromatographic profile often indicates issues with the raw material itself.
-
Adulteration: The presence of unexpected peaks could signify adulteration with other plant species. Common adulterants for Polygala root include species from the Platycodon and Glinus genera. A comparative analysis with authentic reference materials and adulterant standards is necessary.
-
Processing Method: Different processing methods, such as raw versus licorice-simmered Polygala, drastically alter the chemical profile. For instance, licorice processing has been shown to decrease the content of compounds like tenuifoliside B and onjisaponin B, while increasing others such as glomeratose A.[1][2]
-
Geographical Origin and Harvest Time: The chemical composition of Polygala can vary depending on the growing region and the time of harvest, which can affect the relative abundance of certain compounds.[3]
-
Macroscopic and Microscopic Identification
Problem: Difficulty in Differentiating Authentic Polygala Root from Adulterants
-
Question: I am unsure about the authenticity of my commercial Polygala root powder. What are the key identification features?
-
Answer: Macroscopic and microscopic examination are crucial first steps in quality control.
-
Polygala tenuifolia Root:
-
Macroscopic: The root is cylindrical, often curved, and grayish-yellow to brown. It has a characteristic dense pattern of transverse wrinkles. The texture is hard and brittle, and the cross-section shows a yellowish-brown cortex that is easily separable from the yellowish-white xylem.[2]
-
Microscopic (Powder): Key features include fragments of cork cells, phloem parenchyma, and xylem vessels. Starch granules are typically absent or sparse.
-
-
Common Adulterant - Glinus oppositifolius:
-
Macroscopic: This plant is an annual herb with a less substantial root system compared to Polygala. The roots are generally thinner and less woody.
-
Microscopic (Powder): The powder may contain different types of trichomes and stomata from the aerial parts if not properly separated. The cellular structures of the root will differ from those of Polygala.
-
-
Frequently Asked Questions (FAQs)
1. What are the primary chemical markers for the quality control of Polygala root?
The main bioactive components used for quality assessment are triterpenoid saponins, xanthones, and oligosaccharide esters. The Chinese Pharmacopoeia specifies quantitative limits for three key markers:
2. How does the processing of Polygala root affect its chemical composition?
Processing, particularly simmering with licorice, significantly alters the chemical profile. This is often done to reduce the gastrointestinal irritation caused by the raw herb. The process can lead to the hydrolysis of some oligosaccharide esters and saponins.[1][2]
3. What are the common adulterants of Polygala medicinal materials?
Besides Glinus oppositifolius, other species such as those from the Platycodon genus have been reported as potential adulterants. Adulteration can be intentional for economic gain or accidental due to misidentification during collection.
4. Are there alternative methods to HPLC for the identification of Polygala?
Yes, Thin-Layer Chromatography (TLC) is a simpler and more rapid method for preliminary identification. A TLC method has been developed that focuses on the characteristic spots of tenuifolisides A and B, and 3,6′-di-O-sinapoylsucrose to confirm the identity of Polygala root.[6][7][8]
5. Where are the main bioactive compounds located within the Polygala root?
Studies have shown that the bioactive compounds, including saponins and xanthones, are primarily concentrated in the phloem (the root bark) rather than the xylem (the woody core). This is the scientific basis for the traditional processing method of "discarding the xylem and reserving the phloem."
Data Presentation
Table 1: Quantitative Changes in Bioactive Compounds of Polygala tenuifolia After Licorice Processing
| Compound | Raw P. tenuifolia (Mean Content) | Licorice-Simmered P. tenuifolia (Mean Content) | Percentage Change |
| Tenuifoliside B (TFSB) | High | Significantly Decreased | ↓ |
| 3,6'-disinapoyl sucrose (DSS) | High | Significantly Decreased | ↓ |
| Onjisaponin B (OJB) | Present | Significantly Decreased | ↓ |
| Total Saponins | High | Significantly Decreased | ↓ |
| Glomeratose A (GA) | Low | Markedly Increased | ↑ |
| 3,4,5-trimethoxycinnamic acid (TMCA) | Low | Markedly Increased | ↑ |
| (Data compiled from studies on the chemical comparison of raw and processed Polygala)[1][2] |
Table 2: Pharmacopoeial Standards for Key Bioactive Markers in Polygalae Radix
| Marker Compound | Pharmacopoeia | Minimum Content Requirement |
| Tenuifolin | Chinese Pharmacopoeia (2020) | ≥ 2.0% |
| Polygalaxanthone III | Chinese Pharmacopoeia (2020) | ≥ 0.15% |
| 3,6′-disinapoyl sucrose | Chinese Pharmacopoeia (2020) | ≥ 0.50% |
| (Source: Chinese Pharmacopoeia)[4][5][6] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Analysis of Polygala Bioactive Compounds
This protocol is a representative method for the simultaneous quantification of multiple components in Polygala extracts.
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered Polygala root.
-
Add 50 mL of 70% methanol and perform ultrasonic extraction for 30 minutes.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might be: 0-5 min, 5-15% B; 5-20 min, 15-30% B; 20-25 min, 30-50% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of target compounds. Specific precursor-product ion transitions for each analyte should be optimized.
-
Visualizations
Caption: General workflow for the quality control of Polygala medicinal materials.
Caption: Logical relationship for troubleshooting HPLC peak tailing.
References
- 1. A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jst.tnu.edu.vn [jst.tnu.edu.vn]
- 3. Getty Images [gettyimages.com]
- 4. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. Quality standard of traditional Chinese medicines: comparison between European Pharmacopoeia and Chinese Pharmacopoeia and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Fingerprint of Polygala tenuifolia by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [HPLC Fingerprint and Active Components Determination of Polygala tenuifolia Root Bark and Root] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rapid Quality Evaluation of Polygala Medicinal Materials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polygala medicinal materials. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
General Laboratory Troubleshooting
Before addressing method-specific issues, it's crucial to rule out general laboratory errors. When a quality control (QC) check fails or results are unexpected, a systematic approach can quickly identify the source of the problem.
Q: My quality control sample is out of the acceptable range. What are the first steps I should take?
A: When a control performs outside the acceptable limits, the issue can typically be traced to one of six contributors: the instrument, reagents, calibration, user error, a compromised product, or the control sample itself[1]. A logical troubleshooting sequence is essential to avoid unnecessary and costly fixes.
Here is a general workflow for troubleshooting out-of-spec laboratory results:
References
Validation & Comparative
A Comparative Analysis of Sibiricaxanthone A and B for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of Sibiricaxanthone A and Sibiricaxanthone B, two natural xanthone C-glycosides. While direct comparative studies are limited, this document synthesizes the available data on their structure, potential biological activities, and underlying mechanisms of action, drawing from research on the broader class of xanthones.
Introduction to Sibiricaxanthone A and B
Sibiricaxanthone A and B are structurally related natural products isolated from plants of the Polygala genus.[1] They belong to the xanthone class of compounds, which are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4][5] The key structural difference between Sibiricaxanthone A and B lies in the glycosidic linkage between the apiofuranosyl and glucopyranosyl moieties attached to the xanthone core. In Sibiricaxanthone A, this is a (1→6) linkage, whereas in this compound, it is a (1→2) linkage.[1] This subtle structural variation may influence their biological activities and pharmacokinetic profiles.
Comparative Biological Activities
While specific head-to-head comparative data for Sibiricaxanthone A and B is not extensively available in the current literature, their biological activities can be inferred from studies on individual compounds and the general properties of xanthones.
Antioxidant Activity:
This compound has been noted for its potent antioxidant properties, acting as a free radical scavenger and reducing oxidative stress markers.[2] Xanthones, in general, exert their antioxidant effects through mechanisms like free radical scavenging and metal ion chelation.[2] The antioxidant capacity of xanthones is a key contributor to their overall therapeutic potential.
Anti-inflammatory Activity:
Xanthones are recognized for their significant anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[4] They can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6] While specific anti-inflammatory data for Sibiricaxanthone A and B is limited, their xanthone scaffold suggests potential in this area. For instance, molecular docking studies have suggested that Sibiricaxanthone A may interact with targets relevant to inflammatory signaling, such as SRC and MAPK1.[2]
Neuroprotective Effects:
The neuroprotective potential of xanthones is an emerging area of research.[7][8][9] this compound has been investigated in the context of Alzheimer's disease models, with pharmacokinetic studies conducted in rats.[10][11] This suggests an interest in its potential role in neurodegenerative diseases. The antioxidant and anti-inflammatory properties of xanthones are thought to contribute to their neuroprotective effects.[12]
Quantitative Data Summary
The following table summarizes the available quantitative data for Sibiricaxanthone A and B. It is important to note the current lack of direct comparative studies, resulting in limited available data.
| Parameter | Sibiricaxanthone A | This compound | Reference Compound |
| Molecular Formula | C₂₄H₂₆O₁₄ | C₂₄H₂₆O₁₄ | - |
| Molecular Weight | 538.45 g/mol | 538.45 g/mol | - |
| Antioxidant Activity (IC50) | Not Reported | Not Reported | - |
| Anti-inflammatory Activity (IC50) | Not Reported | Not Reported | - |
| Cytotoxicity (IC50) | Not Reported | Not Reported | - |
Signaling Pathways and Mechanisms of Action
The biological activities of xanthones are often attributed to their interaction with key cellular signaling pathways. Based on existing research on xanthones and preliminary data on Sibiricaxanthone A, the following pathways are of interest.
EGFR Signaling Pathway:
Molecular docking studies have indicated that Sibiricaxanthone A has a binding affinity for the Epidermal Growth Factor Receptor (EGFR).[2] The EGFR signaling pathway is crucial for cell proliferation and survival, and its dysregulation is implicated in various diseases, including cancer. Inhibition of this pathway is a key therapeutic strategy.
Figure 1: Predicted inhibition of the EGFR signaling pathway by Sibiricaxanthone A.
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. Many xanthones exert their anti-inflammatory effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes.
Figure 2: General mechanism of NF-κB pathway inhibition by xanthones.
MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation. Some xanthones have been shown to modulate MAPK signaling.
Figure 3: General mechanism of MAPK pathway modulation by xanthones.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of Sibiricaxanthone A and B.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change from purple to yellow, which is quantified spectrophotometrically.
-
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve Sibiricaxanthone A or B in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a control (solvent with DPPH) and a blank (solvent without DPPH).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
-
2. EGFR Kinase Assay
-
Principle: This assay measures the activity of the EGFR kinase and the inhibitory effect of test compounds by quantifying the amount of ATP consumed during the phosphorylation of a substrate.
-
Protocol:
-
Reagents: Recombinant human EGFR, kinase buffer, ATP, and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Compound Preparation: Prepare serial dilutions of Sibiricaxanthone A or B in the kinase buffer.
-
Reaction Setup: In a 96-well plate, add the EGFR enzyme, the test compound dilutions, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP or the generated ADP using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The signal is typically luminescent and is read using a luminometer.
-
Analysis: The inhibitory activity is calculated relative to a no-inhibitor control, and the IC50 value is determined.
-
3. NF-κB Reporter Assay
-
Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified.
-
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293 or HeLa) stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Sibiricaxanthone A or B for a specified time (e.g., 1 hour).
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or lipopolysaccharide (LPS).
-
Incubation: Incubate the cells for a further period (e.g., 6-24 hours).
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent.
-
Analysis: The inhibitory effect of the compounds on NF-κB activation is determined by the reduction in luciferase signal compared to the stimulated control. IC50 values can be calculated from the dose-response curve.
-
Conclusion
Sibiricaxanthone A and B represent promising natural compounds with potential therapeutic applications stemming from their xanthone scaffold. While direct comparative data is currently scarce, their structural similarities and the known bioactivities of xanthones suggest that they likely possess antioxidant, anti-inflammatory, and neuroprotective properties. The key structural difference in their glycosidic linkage may lead to variations in their biological efficacy and pharmacokinetic properties, highlighting the need for further head-to-head comparative studies. The experimental protocols and signaling pathway information provided in this guide offer a framework for future research to elucidate the specific activities and mechanisms of these intriguing molecules.
References
- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sibiricaxanthone A | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthones as neuroprotective agents: A comprehensive review of their role in the prevention and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of xanthone derivative of Garcinia mangostana against lead-induced acetylcholinesterase dysfunction and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective xanthone glycosides from Swertia punicea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | CAS:241125-81-5 | Manufacturer ChemFaces [chemfaces.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anthocyanins: Molecular Aspects on Their Neuroprotective Activity - PMC [pmc.ncbi.nlm.nih.gov]
Sibiricaxanthone B: A Comparative Analysis of Biological Activity with Prominent Xanthones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Sibiricaxanthone B in the context of other well-researched xanthones. While direct experimental data on the biological activities of this compound is currently limited in publicly available literature, this document aims to offer a valuable resource by summarizing the known activities of structurally related and pharmacologically significant xanthones. By examining the structure-activity relationships of these compounds, we can infer the potential therapeutic avenues for this compound and guide future research.
This compound, a C-glycoside xanthone isolated from plant species such as Polygala tenuifolia and Polygala sibirica, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological properties. This guide will focus on three key areas of biological activity where xanthones have shown significant promise: anticancer, anti-inflammatory, and antioxidant effects. We will compare the activities of prominent xanthones like the C-glycoside mangiferin, the prenylated xanthone α-mangostin, and the caged xanthone gambogic acid, providing a framework for understanding the potential of this compound.
Comparative Biological Activity of Xanthones
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of selected xanthones. This data is compiled from various in vitro and in vivo studies and is intended to provide a comparative snapshot of their potency.
Anticancer Activity
Xanthones have demonstrated significant cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action, including induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
| Xanthone | Cancer Cell Line | IC50 Value | Mechanism of Action | Reference(s) |
| Mangiferin | A549 (Lung) | 25 µg/mL | Induces G2/M phase cell cycle arrest and apoptosis via the PKC-NF-κB pathway.[1] | [1] |
| PC3 (Prostate) | 20-40 µM | Promotes apoptosis and enhances caspase-3 activity.[2] | [2] | |
| HT29 (Colon) | Reduces oxaliplatin IC50 by 3.4-fold | Reduces NF-κB activation.[1] | [1] | |
| α-Mangostin | Pancreatic Cancer Cells | 2-32 µM | Induces apoptosis and G1/G0 cell cycle arrest.[3] | [3] |
| Prostate Cancer Cells | 5.9-22.5 µM | Inhibits clonogenic potential, induces cell cycle arrest, and promotes apoptosis.[3] | [3] | |
| DLD-1 (Colon) | 20 µM | Induces apoptosis.[4] | [4] | |
| Gambogic Acid | K562 (Leukemia) | Not specified | Induces G0/G1 phase cell cycle arrest and apoptosis.[5] | [5] |
| MCF-7 (Breast) | Not specified | Induces G2/M arrest by depolymerization of microtubules.[5] | [5] | |
| A549 & H1299 (Lung) | Not specified | Enhances gemcitabine-induced inhibition of cancer cell growth.[6] | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of xanthones are well-documented, with many compounds showing potent inhibition of key inflammatory mediators and signaling pathways.
| Xanthone | Model | Effective Concentration/Dose | Key Findings | Reference(s) |
| Mangiferin | Ovalbumin-induced allergic rhinitis in vivo | Not specified | Reduced nasal allergy symptoms and inflammation.[7] | [7] |
| LPS-stimulated RAW 264.7 macrophages | Not specified | Modulates NF-κB and MAPK signaling pathways.[8] | [8] | |
| α-Mangostin | LPS-stimulated RAW 264.7 cells | 5 µM | Decreased inflammatory cytokines (IL-6, TNFα, MCP-1).[9] | [9] |
| Adjuvant-induced arthritis in rats | 40 mg/kg | Reduced inflammatory leukocytes and expression of TNFα and IL-1β.[9] | [9] | |
| LPS-treated human dental pulp cells | 3 µg/mL | Suppressed MAPK and NF-κB signaling pathways.[10] | [10] | |
| Gambogic Acid | Rheumatoid arthritis rat model | Not specified | Suppressed activities of IL-1β and IL-6.[11] | [11] |
| Antigen-induced arthritis in rats | Not specified | Suppressed inflammation and inhibited IL-1β and TNF secretion.[12][13] | [12][13] | |
| MDCK cyst model | 2.5 µM | Suppressed IL-6 and TNF-α mRNA expression.[14] | [14] |
Antioxidant Activity
Many xanthones are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.
| Xanthone | Assay | IC50/EC50 Value | Notes | Reference(s) |
| Mangiferin | DPPH | 13.74 µM | Activity comparable to rutin.[15] | [15] |
| Inhibition of hydroxyl radicals | IC50 = 0.88 µg/ml (37°C) | Higher activity than quercetin.[16] | [16] | |
| α-Mangostin | DPPH | 7.4 µg/ml | Compared to ascorbic acid (IC50 = 4.5 µg/ml).[17] | [17] |
| Nitric oxide scavenging | Not specified | Showed marked free radical scavenging activity.[18] | [18] | |
| Superoxide radical scavenging | Not specified | Showed marked free radical scavenging activity.[18] | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of xanthones.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] The insoluble formazan is then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: Treat the cells with various concentrations of the test xanthone (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in stimulated macrophages.
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO upon stimulation with pro-inflammatory agents like lipopolysaccharide (LPS). NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test xanthone for a specific duration (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. Include a negative control (no LPS) and a positive control (LPS without the test compound).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.[20][21]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Sample Preparation: Prepare a series of dilutions of the test xanthone in a suitable solvent (e.g., methanol or ethanol). A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.
-
DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
Reaction Mixture: Add the DPPH solution to each dilution of the test compound and the positive control. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
Xanthones exert their biological effects by modulating a complex network of intracellular signaling pathways. The diagrams below, generated using the DOT language for Graphviz, illustrate some of the key pathways targeted by well-characterized xanthones, which may also be relevant to the activity of this compound.
Figure 1: Simplified signaling pathways involved in the anticancer activity of select xanthones.
Figure 2: Key signaling pathways modulated by xanthones in inflammation.
Conclusion and Future Directions
While this guide highlights the significant therapeutic potential of xanthones as a class, the absence of direct biological activity data for this compound underscores a critical gap in the current scientific literature. Based on its structure as a C-glycoside xanthone, it is plausible that this compound shares some of the biological activities of mangiferin, such as antioxidant and anti-inflammatory properties. The glycosidic moiety may influence its solubility, bioavailability, and interaction with cellular targets.
Future research should prioritize the systematic evaluation of this compound's biological activities. In vitro studies employing the assays detailed in this guide would be a crucial first step to determine its anticancer, anti-inflammatory, and antioxidant potential. Subsequent in vivo studies in relevant disease models would be necessary to validate these findings and assess its therapeutic efficacy and safety profile. A comprehensive understanding of the structure-activity relationships within the xanthone class, particularly among C-glycosides, will be instrumental in unlocking the full therapeutic potential of novel compounds like this compound.
References
- 1. Mangiferin as New Potential Anti-Cancer Agent and Mangiferin-Integrated Polymer Systems—A Novel Research Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. α-Mangostin: A Xanthone Derivative in Mangosteen with Potent Anti-Cancer Properties [mdpi.com]
- 4. famecancermuseum.com [famecancermuseum.com]
- 5. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid potentiates gemcitabine induced anticancer activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effect of Mangiferin on an Experimental Model of Allergic Rhinitis through the Inhibition of NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Gambogic acid suppresses inflammation in rheumatoid arthritis rats via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potent anti-inflammatory and antiproliferative effects of gambogic acid in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gambogic Acid Inhibits MDCK Cyst Enlargement by Suppressing Inflammation via p38 and NF-κB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analgesic and Antioxidant Activity of Mangiferin and Its Derivatives: the Structure Activity Relationship [jstage.jst.go.jp]
- 16. fedora.phaidra.univie.ac.at [fedora.phaidra.univie.ac.at]
- 17. rjptonline.org [rjptonline.org]
- 18. researchgate.net [researchgate.net]
- 19. researchhub.com [researchhub.com]
- 20. acmeresearchlabs.in [acmeresearchlabs.in]
- 21. researchgate.net [researchgate.net]
UPLC Method Validation for Sibiricaxanthone B Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of Sibiricaxanthone B, a xanthone glucoside isolated from the roots of Polygala sibirica.[1] We will explore the performance of UPLC in contrast to traditional High-Performance Liquid Chromatography (HPLC) and other alternative analytical techniques. This document supplies supporting experimental data from studies on similar xanthone compounds, detailed experimental protocols, and visual diagrams to elucidate workflows and signaling pathways.
Method Performance Comparison: UPLC vs. HPLC
UPLC technology offers significant advantages over HPLC for the analysis of xanthones, primarily due to the use of smaller particle size columns (typically under 2 µm) and higher operating pressures.[2][3] These features result in faster analysis times, improved resolution, and enhanced sensitivity, which are critical for high-throughput screening and the quantification of low-level analytes in complex matrices.[2][3][4]
Below is a summary of key validation parameters comparing the performance of UPLC and HPLC for xanthone quantification, based on published data.
| Validation Parameter | UPLC/UHPLC | HPLC | Key Advantages of UPLC |
| Analysis Time | < 10 min[5] | 7 - 65 min[5] | Significantly shorter run times, leading to higher sample throughput.[2][3][5] |
| Linearity (R²) | > 0.99[5] | > 0.9868 - > 0.999[5] | Both methods demonstrate excellent linearity.[5] |
| Limit of Detection (LOD) | As low as 0.0219 µg/mL for some xanthones[5] | 0.04 - 0.12 µg/mL[5] | Generally lower LODs, indicating higher sensitivity.[2][3][5] |
| Limit of Quantitation (LOQ) | As low as 0.0657 µg/mL for some xanthones[5] | 0.14 - 0.37 µg/mL[5] | Lower LOQs allow for the quantification of trace amounts. |
| Precision (%RSD) | Intraday: < 4.7% | Intraday: ≤ 1.2%[5] | UPLC is expected to have comparable or better precision. |
| Accuracy (% Recovery) | > 95% | 98.8% - 102.8%[5] | UPLC is expected to have comparable or better accuracy. |
Alternative Analytical Methods
While UPLC and HPLC are the most common methods for xanthone quantification, other techniques can be employed, each with its own set of advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| UPLC-MS/MS | Combines the separation power of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Extremely sensitive and selective, ideal for complex matrices and metabolite identification.[6] | Higher equipment and operational costs. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Suitable for volatile and thermally stable xanthone derivatives. | Often requires derivatization for non-volatile compounds. |
| Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective for routine analysis of pure samples.[7][8] | Lower specificity and sensitivity compared to chromatographic methods; susceptible to interference from other compounds.[7] |
| Thin Layer Chromatography (TLC) | Separates compounds on a thin layer of adsorbent material. | Simple, fast, and inexpensive for qualitative analysis and screening.[9] | Limited quantitative capabilities and lower resolution compared to HPLC/UPLC.[9] |
Experimental Protocols
Below are representative experimental protocols for the analysis of xanthones using UPLC and HPLC. These can be adapted and optimized for the specific quantification of this compound.
Representative UPLC Method for Xanthone Quantification
-
Instrumentation: Waters ACQUITY UPLC system with a PDA detector.
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).[10]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.[11]
-
Injection Volume: 2 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 246 nm.[10]
Representative HPLC Method for Xanthone Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC with a Diode Array Detector.
-
Column: C18 Shim-pack GIST column (150 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient: 10% to 100% B over 45 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.6 mL/min.[5]
-
Injection Volume: 8 µL.[5]
-
Column Temperature: 25 °C.[5]
-
Detection Wavelength: 281 nm.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a UPLC method for this compound quantification.
Caption: UPLC Method Validation Workflow.
Signaling Pathway Associated with Xanthone Bioactivity
Xanthones, as a class of compounds, have been shown to modulate various signaling pathways, including the NF-κB and Nrf2/ARE pathways, which are involved in inflammation and oxidative stress responses.[1][12] The diagram below illustrates a simplified representation of the Nrf2/ARE signaling pathway, which can be modulated by natural xanthones.[12]
Caption: Nrf2/ARE Signaling Pathway.
References
- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. A validated UPLC-MS/MS method for biomonitoring the exposure to the fragrance 7-hydroxycitronellal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternative analytical methods for ibrutinib quantification in pharmaceutical formulation: A statistical comparison | AVESİS [avesis.usak.edu.tr]
- 9. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized and Validated RP-UPLC Method for the Determination of Losartan Potassium and Chlorthalidone in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural xanthones as modulators of the Nrf2/ARE signaling pathway and potential gastroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Kai-Xin-San Components
For Researchers, Scientists, and Drug Development Professionals
Quantitative Pharmacokinetic Parameters
| Component | Cmax (ng/mL) | Tmax (h) | AUC (0-∞) (ng·h/mL) |
| Polygalaxanthone III (POL) | 51.57 ± 19.10 | 0.36 ± 0.12 | 198.2 ± 52.7 |
| Sibiricose A5 (A5) | 155.4 ± 30.8 | 0.21 ± 0.15 | 270.4 ± 69.1 |
| Sibiricose A6 (A6) | 129.2 ± 22.9 | 0.28 ± 0.17 | 350.6 ± 103.3 |
| Tenuifoliside A (TenA) | 72.94 ± 35.17 | 0.15 ± 0.10 | 111.4 ± 44.1 |
| 3,6'-disinapoyl sucrose (SB) | 75.30 ± 9.10 | 0.28 ± 0.17 | 159.2 ± 58.1 |
| Tenuifolin (Te) | 133.9 ± 25.3 | 0.39 ± 0.09 | 692.2 ± 322.7 |
| Ginsenoside Re (GRe) | 75.47 ± 17.2 | 0.40 ± 0.20 | 297.5 ± 42.2 |
| Ginsenoside Rb1 (GRb1) | 269.3 ± 12.3 | 0.50 ± 0.28 | 4172 ± 902 |
Data sourced from a pharmacokinetic study in normal control group rats.[1]
Experimental Protocols
The pharmacokinetic data presented above was obtained through rigorous experimental procedures. A typical workflow for such a study is outlined below.
Animal Model and Administration
-
Administration: The formula is typically administered orally to the animals. In some comparative studies, both normal and disease model rats (e.g., vascular dementia or Alzheimer's disease models) are used to investigate pharmacokinetic differences in pathological states.[3][5][6]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected from the rats at various time points after administration to capture the drug concentration-time profile.
-
Plasma Preparation: Plasma is separated from the blood samples.
-
Protein Precipitation: To remove proteins that can interfere with analysis, a protein precipitation step is performed, often using acetonitrile or a methanol-acetonitrile mixture.[5][7]
Analytical Method
-
Instrumentation: Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the standard method for the simultaneous quantification of multiple components in plasma.[3][7][8][9] This technique offers high sensitivity and selectivity.
-
Chromatographic Separation: A C18 column is typically used to separate the different chemical constituents.[7][8] The mobile phase usually consists of a gradient of acetonitrile and water containing a small amount of formic acid to improve peak shape and ionization efficiency.[8][10]
-
Mass Spectrometry Detection: A triple quadrupole tandem mass spectrometer is used for detection, often in the multiple reaction monitoring (MRM) mode, which provides high specificity for each analyte.[8][10]
Visualizing the Experimental Workflow
Absorption, Distribution, Metabolism, and Excretion (ADME) Overview
Signaling Pathways
References
- 1. Frontiers | Constituents, pharmacological activities, pharmacokinetic studies, clinical applications, and safety profile on the classical prescription Kaixinsan [frontiersin.org]
- 2. Constituents, pharmacological activities, pharmacokinetic studies, clinical applications, and safety profile on the classical prescription Kaixinsan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative pharmacokinetic study of the components of Jia-Wei-Kai-Xin-San in normal and vascular dementia rats by ultra-fast liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the chemical constituents and mechanism of Kai-Xin-San based on UPLC-Q-Exactive MS and network pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparative Study of Serum Pharmacochemistry of Kai-Xin-San in Normal and AD Rats Using UPLC-LTQ-Orbitrap-MS [mdpi.com]
- 6. [PDF] A Comparative Study of Serum Pharmacochemistry of Kai-Xin-San in Normal and AD Rats Using UPLC-LTQ-Orbitrap-MS | Semantic Scholar [semanticscholar.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Simultaneous Determination of Seven Components in Rat Plasma by the UPLC-MS/MS Method and Application of Pharmacokinetic Studies to SimiaoYong’an Decoction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of multiple active components in rat plasma using ultra-fast liquid chromatography with tandem mass spectrometry and application to a comparative pharmacokinetic study after oral administration of Suan-Zao-Ren decoction and Suan-Zao-Ren granule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Seven Bioactive Constituents from Salvia miltiorrhiza in Rat Plasma by HPLC-MS/MS: Application to a Comparative Pharmacokinetic Study [mdpi.com]
- 11. A Comparative Study of Serum Pharmacochemistry of Kai-Xin-San in Normal and AD Rats Using UPLC-LTQ-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globethesis.com [globethesis.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Sibiricaxanthone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of Sibiricaxanthone B, a xanthone glucoside with potential pharmacological activities. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of herbal medicinal products and drug formulations containing this compound. This document outlines the principles of cross-validation and presents a comparative summary of typical performance data for High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
The Importance of Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] It is a key component of analytical method lifecycle management and is essential for regulatory compliance and successful method transfer between facilities. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[2]
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. While High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and cost-effective technique, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) offers significant advantages in terms of speed, resolution, and sensitivity.[1] UV-Visible (UV-Vis) spectrophotometry provides a simpler and more accessible method, particularly for the determination of total xanthones.
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of xanthones using HPLC-UV, UPLC-MS/MS, and UV-Vis spectrophotometry. While specific data for this compound is limited, the presented data for other xanthones provides a reliable benchmark for expected performance.
Table 1: Comparison of Chromatographic Methods for Xanthone Analysis
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (R²) | > 0.999[3] | > 0.999[4] |
| Limit of Detection (LOD) | ≤ 0.248 µg/mL[5] | 0.0219 - 0.674 µg/mL[2] |
| Limit of Quantitation (LOQ) | 2.22 µg/mL[6] | 0.0657 - 2.022 µg/mL[2] |
| Precision (%RSD) | Intra-day: 0.3 - 3.0%[3] Inter-day: 1.4 - 3.1%[3] | Intra-day: 3.72 - 12.23%[4] Inter-day: 3.72 - 12.23%[4] |
| Accuracy (% Recovery) | 86.5 - 95.9%[3] | 93.16 - 106.49%[4] |
| Analysis Time | 7 - 65 min[1] | < 10 min[1] |
Table 2: Validation Parameters for UV-Vis Spectrophotometry for Total Xanthone Determination
| Validation Parameter | UV-Vis Spectrophotometry |
| Linearity (Range) | 0.5 - 20 µg/mL[7] |
| Linearity (r) | > 0.999[3] |
| Limit of Detection (LOD) | 0.101 - 0.124 µg/mL[7] |
| Limit of Quantitation (LOQ) | 0.307 - 0.375 µg/mL[7] |
| Precision (%RSD) | Intra-day: 1.1%[7] Inter-day: 1.8%[7] |
| Accuracy (% Recovery) | 99 - 104%[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of xanthones.
HPLC-UV Method
-
Instrumentation: Agilent 1100 series HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 100x3mm, 3.5 µm particles).
-
Mobile Phase: A gradient elution using a mixture of 100 mM ammonium acetate (A) and acetonitrile (B).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength programmed to the absorption maxima of the target analytes.
-
Sample Preparation: Stock solutions of synthetic dyes are prepared in methanol. Working solutions are prepared by diluting the stock solution with water.
UPLC-MS/MS Method
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Agilent 6470 Triple Quad).
-
Column: A suitable C18 column (e.g., Luna Omega Polar C18, 2.1 x 50 mm, 1.6 µm).
-
Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray ionization in negative mode.
-
Detection: Multiple reaction monitoring (MRM) of specific ion transitions.
-
Sample Preparation: Samples are prepared by protein precipitation.
UV-Vis Spectrophotometric Method
-
Instrumentation: A UV-Vis spectrophotometer.
-
Wavelengths for Validation: 243.4 nm, 254 nm, 316.4 nm, and 320 nm.[7]
-
Procedure: The method is validated according to ICH guidelines for selectivity, linearity, precision, and accuracy.[7] Linearity is determined using a reference compound over a specified concentration range.[7]
Visualizing the Workflow and Method Relationships
To better understand the cross-validation process and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Comparison of analytical methods for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Validation of a spectrophotometric method for quantification of xanthone in biodegradable nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of A HPLC-MS assay versus an UHPLC-MS/MS for anti-tumoral alkyl lysophospholipid edelfosine determination in both biological samples and in lipid nanoparticulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Efficacy of Xanthones as Xanthine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthones are a class of naturally occurring polyphenolic compounds found in various plant species. They have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties. One of the key enzymes that has been a target of inhibition by xanthone derivatives is xanthine oxidase (XO). This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout and is associated with other health issues such as kidney stones and cardiovascular disease.
While a broad interest exists in the therapeutic potential of xanthones, specific quantitative data for many individual compounds, including Sibiricaxanthone B, remains limited in publicly accessible literature. This guide, therefore, aims to provide a comparative overview of the efficacy of several known xanthone derivatives as xanthine oxidase inhibitors. Their performance is benchmarked against established clinical inhibitors, Allopurinol and Febuxostat, to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics for conditions associated with elevated uric acid levels.
Quantitative Comparison of Xanthine Oxidase Inhibitors
The inhibitory efficacy of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for various xanthone derivatives against xanthine oxidase, alongside the values for the well-established drugs Allopurinol and Febuxostat. Lower IC50 values indicate greater potency.
| Compound Class | Compound Name | IC50 (µM) | Reference |
| Xanthones | 3,4-dihydroxychalcone derivative 15b | 0.121 | [1] |
| Acacetin | 0.58 | [2] | |
| Quercetin | 2.92 | [3] | |
| Costinone A | 90.3 | [4] | |
| Costinone B | 179.6 | [4] | |
| Known Inhibitors | Febuxostat | 0.0018 | [5][6] |
| Allopurinol | 0.2 - 50 | [7] | |
| Allopurinol | 2.9 | [6] | |
| Allopurinol | 3.324 | [1] | |
| Allopurinol | 7.4 | [4] |
Experimental Protocols
A standardized in vitro assay is crucial for the reliable determination and comparison of xanthine oxidase inhibitory activity. Below is a detailed methodology commonly employed for this purpose.
Xanthine Oxidase Inhibition Assay Protocol
1. Principle: The assay measures the ability of a test compound to inhibit the activity of xanthine oxidase. The enzyme catalyzes the oxidation of a substrate (e.g., xanthine or hypoxanthine) to uric acid. The formation of uric acid can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (typically around 295 nm).
2. Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine (or Hypoxanthine) as the substrate
-
Phosphate buffer (e.g., 50-70 mM, pH 7.5-7.8)
-
Test compounds (e.g., this compound, other xanthones)
-
Known inhibitor (e.g., Allopurinol) as a positive control
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate spectrophotometer
3. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay is typically around 0.01-0.025 units/mL.
-
Prepare a stock solution of the substrate (xanthine or hypoxanthine) in the same buffer. A typical final concentration in the assay is 150 µM.
-
Dissolve the test compounds and the positive control in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay in 96-well Plate:
-
To each well, add the following in order:
-
Phosphate buffer
-
Test compound solution (or DMSO for the control)
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of each well at 295 nm using a microplate reader.
-
Take kinetic readings over a period of time (e.g., 3-5 minutes) or a single endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Pathways and Workflows
Signaling Pathway
Caption: Xanthine oxidase catalyzes the final steps of purine breakdown.
Experimental Workflow
Caption: Workflow for xanthine oxidase inhibition assay.
References
- 1. Chalcone derivatives as xanthine oxidase inhibitors: synthesis, binding mode investigation, biological evaluation, and ADMET prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 4. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Structure-Activity Relationship of Sibiricaxanthone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique chemical architecture of xanthones, particularly those isolated from Polygala sibirica, known as Sibiricaxanthones, has positioned them as a scaffold of significant interest in medicinal chemistry. These compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of Sibiricaxanthone derivatives and related xanthones, supported by experimental data to inform future drug discovery and development efforts.
Comparative Analysis of Biological Activities
The biological activity of xanthone derivatives is intricately linked to the nature and position of substituents on the dibenzo-γ-pyrone core. Modifications to the xanthone scaffold can significantly modulate their potency and selectivity. Below is a summary of quantitative data for various xanthone derivatives, including those structurally related to Sibiricaxanthones, across different biological assays.
Table 1: Anticancer and Cytotoxic Activity of Xanthone Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Key Structural Features & SAR Insights |
| Compound 5 (Xanthone Derivative) | WiDR | 9.23 (37.8 µg/mL) | The cytotoxic activity was found to be influenced by the net atomic charges at positions C1, C2, and C3, as well as the dipole moment and lipophilicity (logP).[1][2] |
| Mesuaferrin A | Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23 | Strong inhibitory effects | The presence of a prenylated pyrano substituent group contributes significantly to cytotoxicity.[3][4] |
| Macluraxanthone | Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23 | Strong inhibitory effects | Similar to Mesuaferrin A, the prenylated pyrano moiety is crucial for its potent cytotoxic activity.[3][4] |
| α-Mangostin | Raji, SNU-1, K562, LS-174T, SK-MEL-28, IMR-32, HeLa, Hep G2, NCI-H23 | Strong inhibitory effects | The diprenyl groups are a key feature for its broad-spectrum cytotoxicity.[3][4] |
| Ananixanthone | - | 19.8 µM | Hydroxy substituents. |
| 5-Methoxyananixanthone | - | 14.7 µM | Methoxy substituents showed higher anticancer activity compared to the parent hydroxylated compound.[5] |
| Diacetate-ananixanthone | - | 50.7–119 µM | Acetylation of hydroxyl groups led to a decrease in anticancer activity.[5] |
Table 2: Anti-inflammatory Activity of Xanthone Derivatives
| Compound/Derivative | Assay | IC50/Inhibition | Key Structural Features & SAR Insights |
| 1,3-Dihydroxyxanthone | Inhibition of β-glucuronidase and histamine release from mast cells | Strong inhibition | The position of hydroxyl groups is critical for anti-inflammatory activity. |
| 3,5-Dihydroxyxanthone | Inhibition of β-glucuronidase and histamine release from mast cells | Strong inhibition | Demonstrates the importance of the hydroxylation pattern for activity.[6] |
| 1,6-Dihydroxyxanthone | Inhibition of β-glucuronidase release from neutrophils | Strong inhibition | Highlights the role of specific hydroxyl positioning in modulating neutrophil activity.[6] |
| 1,3,8-Trihydroxyxanthone | Inhibition of β-glucuronidase and lysozyme release from neutrophils | Strong inhibition | Increased hydroxylation can enhance inhibitory effects on neutrophil degranulation.[6] |
Table 3: Antimicrobial Activity of Xanthone Derivatives
| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | Key Structural Features & SAR Insights |
| 3,4-dihydroxy-1-methyl-9H-xanthen-9-one (3) | T. rubrum FF5, M. canis FF1, E. floccosum FF9 | 16 | The presence of two hydroxyl groups at C-3 and C-4 appears important for antifungal activity.[7][8] |
| 1-(Dibromomethyl)-3,4-dimethoxy-9H-xanthen-9-one (7) | Broad-spectrum bacterial strains | Exhibited antibacterial activity against all tested strains | The presence of two bromine atoms plays a crucial role in antibacterial activity.[7][8] |
| 1-(Dibromomethyl)-3,4,6-trimethoxy-9H-xanthen-9-one (8) | Broad-spectrum bacterial strains | Exhibited antibacterial activity against all tested strains | Similar to compound 7, the dibromomethyl group is key for activity.[7][8] |
| Compound XT17 | Gram-positive and Gram-negative bacteria | 0.39 (Gram-positive), 3.125 (Gram-negative) | An isoprenyl group attached to a cationic moiety on the xanthone scaffold demonstrated strong broad-spectrum antibacterial activity with low hemolytic activity.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the SAR studies of xanthone derivatives.
Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., WiDR, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the xanthone derivatives for a specified period (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][2]
Anti-inflammatory Activity Assay (Neutrophil Degranulation)
This assay measures the ability of compounds to inhibit the release of inflammatory mediators from neutrophils.
-
Neutrophil Isolation: Rat peritoneal neutrophils are isolated from glycogen-induced peritoneal exudates.
-
Compound Incubation: Neutrophils are pre-incubated with the test xanthone derivatives at various concentrations.
-
Stimulation: The cells are then stimulated with a chemoattractant such as formyl-Met-Leu-Phe (fMLP) to induce degranulation.
-
Enzyme Activity Measurement: The release of enzymes like β-glucuronidase and lysozyme into the supernatant is quantified using specific substrates (e.g., p-nitrophenyl-β-D-glucuronide for β-glucuronidase).
-
Data Analysis: The inhibitory effect of the xanthone derivatives is expressed as the percentage of inhibition of enzyme release compared to the stimulated control.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media to a specific density.
-
Compound Dilution: The xanthone derivatives are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]
Signaling Pathways and Mechanisms
The diverse biological activities of Sibiricaxanthone derivatives and other xanthones stem from their ability to modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
Nrf2 Signaling Pathway in Inflammation
Several xanthone derivatives, such as α- and γ-mangostin, have been shown to exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[10][11] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under inflammatory conditions, activation of Nrf2 can help to mitigate oxidative stress and reduce the inflammatory response.[11]
Caption: Nrf2 activation by xanthone derivatives to combat inflammation.
Experimental Workflow for SAR Studies
The systematic evaluation of structure-activity relationships is a cornerstone of modern drug discovery. A typical workflow for the SAR study of Sibiricaxanthone derivatives is depicted below.
Caption: General workflow for SAR studies of Sibiricaxanthone derivatives.
References
- 1. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and structure-activity relationships of xanthone derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards nine human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory effects of xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a Small Library of Nature-Inspired Xanthones and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Bioactivity in Polygala Species Extracts
The genus Polygala, belonging to the Polygalaceae family, encompasses over 600 species distributed worldwide.[1][2] Many of these species have a long history of use in traditional medicine across various cultures to treat ailments such as inflammation, respiratory conditions, and neurological disorders.[3][4][5] Modern scientific research has sought to validate these traditional uses, revealing a wealth of bioactive compounds, including triterpenoid saponins, phenolic glycosides, xanthones, and oligosaccharide esters, which contribute to a range of pharmacological effects.[1][3][4]
This guide provides a comparative overview of the key bioactivities of extracts from different Polygala species, with a focus on their anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and workflows.
Anti-inflammatory Activity
Extracts from several Polygala species have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators. Polygala tenuifolia is one of the most extensively studied species in this regard. Its extracts and isolated compounds have been shown to significantly inhibit the production of cytokines like IL-12 p40, IL-6, and TNF-α, as well as other inflammatory molecules such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[1][3] The underlying mechanism often involves the downregulation of key signaling pathways like NF-κB and MAPKs.[1][2][6] Other species, including P. japonica and P. sibirica, also exhibit significant anti-inflammatory potential.[2][7]
Comparative Data: Anti-inflammatory Activity
| Species | Extract/Compound | Assay | Target/Mediator | IC50 / Inhibition | Reference |
| P. tenuifolia | Methanol Extract | LPS-stimulated BMDCs | IL-12 p40 | 3.38 µg/mL | [3] |
| IL-6 | 1.65 µg/mL | [3] | |||
| TNF-α | 3.09 µg/mL | [3] | |||
| P. tenuifolia | Isolated Compounds (3-12, 14, 15) | LPS-stimulated BMDCs | IL-12 p40, IL-6, TNF-α | 0.08 to 21.05 µM | [3] |
| P. tenuifolia | 70% Methanol Extract | LPS-stimulated RAW 264.7 | NO Production | 32.66% at 100 µg/mL | [1] |
| P. sibirica | Ethanol Extract (100 & 150 µg/mL) | LPS-stimulated RAW 264.7 | NO & PGE₂ Production | Significant decrease (P<0.01 or P<0.05) | [2] |
| P. japonica | Aqueous Extract (25.0 mg/kg) | Picryl chloride-induced ear swelling | Edema | Significant inhibition | [7] |
| Aqueous Extract (6.25 & 12.5 mg/kg) | Carrageenan-induced air-pouch | PGE₂ Content | Significant decrease | [7] |
Experimental Protocols
Inhibition of Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Cell Culture: RAW 264.7 macrophages or bone marrow-derived dendritic cells (BMDCs) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of Polygala extracts or isolated compounds for 2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture medium and incubating for 24 hours.
-
Quantification of Cytokines: The cell supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is calculated from a standard curve. The inhibitory effect of the extract is expressed as the percentage of inhibition compared to the LPS-only control group. The IC50 value (the concentration that inhibits 50% of cytokine production) is determined by regression analysis.
Signaling Pathway Visualization
Caption: NF-κB signaling pathway inhibited by Polygala extracts.
Antioxidant Activity
Many Polygala species are rich in polyphenolic compounds, which are known for their potent antioxidant properties.[8][9] These compounds can neutralize harmful free radicals, thereby protecting cells from oxidative damage, a key factor in aging and various chronic diseases.[10][11] Antioxidant activity is commonly evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. In vivo studies have also confirmed the antioxidant effects of Polygala extracts by measuring their impact on endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[12][13]
Comparative Data: Antioxidant Activity
| Species | Extract/Part | Assay | Result | Reference |
| P. major | Leaf (Ultrasonicated ethanol extract) | Total Phenolics | 48.51 mg GAE/g dry matter | [8] |
| P. major | Leaf & Flower Extracts | DPPH Radical Scavenging | 0.65 to 0.86 mg TE/g dry matter | [8] |
| P. tenuifolia | Root (Ethanol extract) | Total Phenolics | 49.96 mg GAE/g dry matter | [8] |
| P. chinensis | Ethanolic Extract | Total Phenolics | 88.2 mg GAE/g extract | [8] |
| Total Flavonoids | 36.7 mg QE/100g dry extract | [8] | ||
| P. tenuifolia | Oligosaccharide Ester Fraction (50 mg/kg) | In vivo (Senescence-accelerated mice) | Increased SOD & GSH-Px activity; Decreased MDA by 44.3% (blood) & 47.5% (liver) | [12] |
| P. javana | Whole Plant Ethanol Extract (100-200 mg/kg) | In vivo (Alloxan-induced diabetic rats) | Increased GSH, GPx, SOD, CAT; Reduced lipid peroxidation | [13] |
| P. sibirica | Ethanol Extract | Total Polyphenols | 23.50 mg GAE/100g | [2] |
| Total Flavonoids | 43.78 mg Rutin equivalent/100g | [2] |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of dilutions of the Polygala extract are prepared in a suitable solvent.
-
Reaction Mixture: In a 96-well plate or test tube, a fixed volume of the DPPH solution is mixed with the various dilutions of the plant extract. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The discoloration of the purple DPPH solution to yellow indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is often determined.
Workflow Visualization
Caption: Experimental workflow for the DPPH antioxidant assay.
Antimicrobial and Antifungal Activity
The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents from natural sources. Several Polygala species have been screened for their ability to inhibit the growth of pathogenic bacteria and fungi. For instance, methanol extracts from P. sadebeckiana roots have shown activity against Staphylococcus aureus and Streptococcus pyogenes.[14][15] Leaf extracts of P. major were effective against Gram-positive bacteria like Bacillus cereus and S. aureus, as well as the Gram-negative Pseudomonas aeruginosa.[8] Antifungal properties have also been reported, with extracts from P. paniculata and P. sabulosa inhibiting the growth of various Candida species and other pathogenic fungi.[16][17]
Comparative Data: Antimicrobial and Antifungal Activity
| Species | Extract/Part | Test Organism | Method | Result (Zone of Inhibition / MIC) | Reference |
| P. sadebeckiana | Methanol Extract (100 mg/mL) | S. aureus | Agar Well Diffusion | 27 mm | [15] |
| S. pyogenes | Agar Well Diffusion | 30.02 mm | [15] | ||
| S. aureus | Agar Dilution | MIC: 1.67 mg/mL; MBC: 10 mg/mL | [14][15] | ||
| S. pyogenes | Agar Dilution | MIC: 0.98 mg/mL; MBC: 4 mg/mL | [14][15] | ||
| P. major | Leaf Methanol Extract | B. cereus, P. aeruginosa, S. aureus | Disc Diffusion | Antibacterial activity detected | [8] |
| E. coli O157:H7 | Disc Diffusion | No activity | [8] | ||
| P. javana | Root Methanol Extract | P. vulgaris | Disc Diffusion | 11 mm | [18] |
| Stem Methanol Extract | P. aeruginosa | Disc Diffusion | 10 mm | [18] | |
| Leaf Petroleum Ether Extract | E. coli | Disc Diffusion | 9 mm | [18] | |
| P. paniculata | Hexane Extract | C. tropicalis | Microdilution | MIC: 60 µg/mL | [16][17] |
| P. sabulosa | EtOAc Fraction | C. tropicalis, C. gattii, S. schenckii | Microdilution | MIC: 30 µg/mL | [16][17] |
Experimental Protocols
Agar Well Diffusion Method for Antibacterial Activity
-
Culture Preparation: The test bacteria (e.g., S. aureus) are grown in a suitable broth (e.g., Tryptic Soy Broth) at 37°C for 24 hours to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Sterile cork borers (e.g., 6 mm diameter) are used to punch uniform wells into the agar.
-
Sample Application: A fixed volume (e.g., 100 µL) of the Polygala extract at a specific concentration is added to each well. A negative control (solvent only) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters (mm). A larger zone indicates greater antibacterial activity.
Neuroprotective Activity
Perhaps the most renowned bioactivity of the Polygala genus, particularly P. tenuifolia, is its neuroprotective effect.[6] Traditional medicine has long used "Yuan Zhi" (the root of P. tenuifolia or P. sibirica) to treat memory-related disorders.[6] Research has shown that extracts and their constituent saponins can ameliorate cognitive deficits in various animal models of amnesia and neurodegenerative diseases like Alzheimer's.[10][19][20] The mechanisms are multifaceted and include enhancing the central cholinergic system by inhibiting acetylcholinesterase (AChE), reducing the aggregation of amyloid-beta (Aβ) plaques, providing anti-inflammatory and antioxidant effects in the brain, and preventing neuronal apoptosis.[11][21][22]
Comparative Data: Neuroprotective Activity
| Species | Extract/Compound | Model | Key Findings | Reference |
| P. tenuifolia | Extract (BT-11) | Scopolamine-induced amnesia in rats | Reversed cognitive impairment; Inhibited AChE (IC50: 263.7 µg/ml); Protected neurons from Glu, Aβ, and CT toxicity. | [20] |
| P. tenuifolia | Aerial Parts Extract (50 & 100 mg/kg) | Scopolamine-induced memory impairment in mice | Increased crossing of target quadrant by 84.43% and 116.39% respectively; Decreased AChE activity. | [10] |
| P. tenuifolia | Saponin-rich fraction | Postoperative cognitive dysfunction model | Inhibited mRNA and protein expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the hippocampus. | [6] |
| P. tenuifolia | Tenuigenin | 6-OHDA-induced damage in SH-SY5Y cells | Protected against apoptosis by increasing SOD and GSH levels and inhibiting caspase-3 activation. | |
| P. tenuifolia | Saponin Components (Tenuigenin, Tenuifolin, etc.) | Review of Dementia Models | Reduce Aβ accumulation, exhibit antioxidant and anti-inflammatory effects, regulate neurotransmitters, and inhibit neuronal apoptosis. | [21][22] |
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) solution, and various concentrations of the Polygala extract.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, the extract solution, and the AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Initiation of Reaction: Add the DTNB and ATCI solutions to start the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate).
-
Measurement: The absorbance of the mixture is measured continuously for a set period (e.g., 5 minutes) at 412 nm using a microplate reader.
-
Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of AChE inhibition is calculated as: Inhibition (%) = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] x 100. The IC50 value is then determined.
Logical Relationship Visualization
Caption: Multifaceted neuroprotective mechanisms of Polygala saponins.
Conclusion
The Polygala genus represents a rich source of bioactive compounds with significant therapeutic potential. While Polygala tenuifolia is the most extensively researched species, particularly for its neuroprotective and anti-inflammatory properties, other species like P. major, P. japonica, P. javana, and P. sadebeckiana also exhibit promising antioxidant, anti-inflammatory, and antimicrobial activities. The data compiled in this guide highlight the diverse pharmacological profiles within the genus. However, direct comparative studies using standardized methodologies are still limited, representing a key area for future research. Further investigation to isolate and characterize novel bioactive compounds, elucidate their mechanisms of action, and validate their efficacy in clinical settings is crucial for developing new therapeutic agents from these valuable medicinal plants.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-oxidant and Anti-inflammatory Effects of Ethanol Extract from Polygala sibirica L. var megalopha Fr. on Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Effects and Mechanism of Radix Polygalae Against Neurological Diseases as Well as Effective Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory activity of Polygala japonica extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Polyphenols from Polygala spp. and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of the aerial parts of Polygala tenuifolia Willd extract on scopolamine-induced learning and memory impairments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antioxidant activity of oligosaccharide ester extracted from Polygala tenuifolia roots in senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tsijournals.com [tsijournals.com]
- 14. Phytochemical screening and antimicrobial activity of Polygala sadebeckiana Gürke extracts on bacterial isolates from Wound samples of patients with “Shimetere” - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antifungal activity of five species of Polygala - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sphinxsai.com [sphinxsai.com]
- 19. researchgate.net [researchgate.net]
- 20. cogniron.sk [cogniron.sk]
- 21. Frontiers | Saponin components in Polygala tenuifolia as potential candidate drugs for treating dementia [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Sibiricaxanthone B activity in normal vs. pathological models
Sibiricaxanthone B: A Comparative Analysis of its Bioactivity in Normal and Pathological Models
Introduction
This compound is a xanthone C-glycoside isolated from the roots of Polygala sibirica and Polygala tenuifolia, plants with a history of use in traditional medicine for cognitive ailments.[1][2] Xanthones as a class are recognized for their diverse biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4] This guide provides a comparative overview of the known activities of this compound and related xanthones from Polygala sibirica in the context of normal versus pathological models, with a focus on neurodegenerative diseases such as Alzheimer's disease.
While direct comparative studies on the activity of isolated this compound in normal versus pathological models are limited, existing research on related compounds and extracts from Polygala sibirica provides valuable insights into its potential therapeutic effects. The primary pathological model discussed herein is relevant to Alzheimer's disease, focusing on neuroprotection against amyloid-beta (Aβ) toxicity and neuroinflammation.
Comparative Efficacy of this compound and Related Compounds
Pharmacokinetic Profile in Normal vs. Alzheimer's Disease Model
| Pharmacokinetic Parameter | Normal Rats | Alzheimer's Disease (AD) Rats | Reference |
| This compound | No significant difference | No significant difference | [2] |
Activity of Related Xanthones from Polygala Species in Pathological Models
Research on other xanthones isolated from Polygala species and extracts of Polygala sibirica provides insights into the potential activities of this compound in pathological models. These studies primarily focus on neuroprotective and anti-inflammatory effects relevant to Alzheimer's disease.
Neuroprotective Effects Against Aβ-Induced Toxicity
Extracts from Polygala species have demonstrated protective effects against Aβ-induced neuronal damage. While data for this compound is not specified, the general findings for related xanthones suggest a potential for neuroprotection. For instance, some xanthones have been shown to improve cell viability in the presence of Aβ.[5][6]
Anti-Neuroinflammatory Effects in Microglia
Neuroinflammation, mediated by microglial cells, is a key pathological feature of Alzheimer's disease. An ethanol extract of Polygala sibirica L. var megalopha Fr. (EEP) has been shown to exert anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for neuroinflammation.
| Pathological Model | Treatment | Key Findings | Reference |
| LPS-stimulated RAW264.7 Macrophages | EEP (100 and 150 µg/mL) | - Notable decrease in nitric oxide (NO) and prostaglandin E2 (PGE2) production. - Downregulation of iNOS and COX-2 mRNA and protein expression. - Decrease in mRNA expression of TNF-α, IL-1β, and IL-6. - Inhibition of the MAPK/NF-κB signaling pathway. | [7] |
Signaling Pathways
The neuroprotective and anti-inflammatory effects of xanthones from Polygala sibirica are believed to be mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. A significant pathway implicated is the NF-κB signaling cascade, which is activated in response to inflammatory stimuli like LPS.
Caption: Proposed anti-neuroinflammatory signaling pathway of xanthones.
Experimental Protocols
Neuronal Cell Viability Assay (MTT Assay)
This protocol is used to assess the viability of neuronal cells in response to treatment with a compound in the presence or absence of a neurotoxic stimulus like Aβ.
-
Cell Plating: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere and differentiate, pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induction of Pathological Condition: Introduce the neurotoxic agent (e.g., Aβ oligomers at a final concentration of 10 µM) to the designated wells. Control wells receive the vehicle.
-
Incubation: Incubate the plates for the desired duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C. Then, add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated, non-pathological) cells.
Anti-Neuroinflammation Assay in Microglia (Griess Assay for Nitric Oxide)
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by microglial cells.
-
Cell Plating: Seed microglial cells (e.g., BV-2 or primary microglia) in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Control wells receive the vehicle.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
Conclusion
While direct evidence comparing the activity of this compound in normal versus pathological models is still emerging, the available data on related compounds and extracts from Polygala sibirica suggest a promising therapeutic potential, particularly in the context of neurodegenerative diseases like Alzheimer's. The demonstrated anti-inflammatory and neuroprotective properties of xanthones from this plant source, likely acting through the modulation of signaling pathways such as NF-κB, provide a strong rationale for further investigation into the specific effects of this compound. Future studies employing isolated this compound in comparative in vitro and in vivo models are warranted to fully elucidate its efficacy and mechanism of action in both normal and pathological states.
References
- 1. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 2. Neuroprotective Effects of a Multi-Herbal Extract on Axonal and Synaptic Disruption in Vitro and Cognitive Impairment in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T Assay [protocols.io]
- 4. The Effects and Mechanisms of Xanthones in Alzheimer's Disease: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative phytochemical studies on the roots of Polygala azizsancarii and P. peshmenii and neuroprotective activities of the two xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-oxidant and Anti-inflammatory Effects of Ethanol Extract from Polygala sibirica L. var megalopha Fr. on Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Sibiricaxanthone B: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Sibiricaxanthone B, a xanthone isolated from Polygala tenuifolia. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), adherence to proper disposal protocols is essential to mitigate any potential risks and ensure a safe laboratory environment.[1]
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. Understanding these characteristics is fundamental to safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 241125-81-5 | [1][2] |
| Molecular Formula | C24H26O14 | [1] |
| Molecular Weight | 538.45 | [1] |
| Physical Description | Powder | [3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| Stability | Stable under recommended storage conditions | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes | [1] |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol should be followed for the disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or chemical goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
Laboratory coat.
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up any solid this compound powder, avoiding dust formation.[4]
-
Place the solid waste into a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other incompatible waste streams (e.g., strong acids, bases, or oxidizing agents).[1]
-
3. Container Labeling:
-
Label the waste container with the following information:
-
"Waste: this compound"
-
List of solvents if in a solution.
-
Approximate concentration and quantity.
-
Date of accumulation.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from sources of ignition and incompatible materials.
5. Final Disposal:
-
Dispose of the waste through your institution's chemical waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal. Although not classified as hazardous, it is prudent to manage it as chemical waste to prevent environmental release, as related compounds may be harmful to the aquatic environment.[4]
6. Spill Decontamination:
-
In the event of a spill, clean the area thoroughly. For a related compound, Sibiricaxanthone A, a 10% caustic solution is recommended for decontamination of the spill site.[4] This should be followed by wiping the area with an appropriate solvent (e.g., ethanol) to ensure all residues are removed.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Sibiricaxanthone B
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Sibiricaxanthone B in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of your research.
I. Compound Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citation |
| Molecular Formula | C₂₄H₂₆O₁₄ | [1] |
| Molecular Weight | 538.45 g/mol | [1] |
| CAS Number | 241125-81-5 | [1] |
| Appearance | Light yellow to green yellow solid | [2] |
| Purity | ≥98% | [3][4] |
| Storage (Solid) | 4°C, sealed, away from moisture and light | [2] |
| Storage (In Solvent) | -80°C (6 months); -20°C (1 month) | [2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [3][5] |
II. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, the following PPE is mandatory to prevent potential exposure and contamination.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Hand Protection: Nitrile gloves are required. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.
-
Respiratory Protection: When handling the powdered form of this compound, a dust mask or a respirator should be used to avoid inhalation of fine particles. All handling of the powder should be performed in a well-ventilated area or a fume hood.
III. Experimental Protocols: Handling and Preparation
A. Engineering Controls
-
Work in a well-ventilated laboratory.
-
When weighing or handling the solid form, use a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
B. Step-by-Step Handling Procedure
-
Preparation of Work Area:
-
Ensure the work surface is clean and decontaminated.
-
Lay down absorbent bench paper to contain any potential spills.
-
Have all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers readily accessible.
-
-
Handling the Solid Compound:
-
Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Carefully open the container in a fume hood or ventilated enclosure.
-
Use a clean spatula to weigh the desired amount of this compound onto a weigh boat.
-
Avoid creating dust. If dust is generated, allow it to settle before proceeding.
-
Securely close the main container immediately after use.
-
-
Solution Preparation:
-
Add the desired solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
If necessary, use sonication or gentle heating to aid dissolution.[2]
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
C. Storage of Solutions
-
For short-term storage (up to 1 month), store solutions at -20°C.[2]
-
For long-term storage (up to 6 months), aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[2]
-
Ensure all storage containers are properly sealed.
IV. Disposal Plan
As this compound is not classified as a hazardous chemical, standard laboratory disposal procedures for non-hazardous waste should be followed. Always adhere to your institution's specific waste management guidelines.
A. Solid Waste
-
Contaminated PPE and Consumables: Gloves, weigh boats, absorbent paper, and other contaminated disposable items should be placed in a designated solid waste container.
-
Empty Containers: The original container of this compound, once empty, should have its label defaced and be disposed of in the regular laboratory trash.
-
Unused Solid Compound: Unwanted solid this compound should be disposed of as non-hazardous solid chemical waste according to institutional protocols. Do not dispose of it in the regular trash.
B. Liquid Waste
-
Aqueous Solutions: Dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, but this is subject to local and institutional regulations.[2][6]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO, ethanol) must be collected in a designated "non-halogenated organic waste" container.[7] Never pour organic solvents down the drain.[7]
V. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
-
Spills: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
VI. Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
